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  • Product: 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid
  • CAS: 1889107-68-9

Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of 2-Amino-5-bromo-6-chloropyridine-3-carboxylic Acid: A Versatile Scaffold for Advanced Drug Discovery

As drug discovery programs increasingly target complex protein-protein interactions and allosteric binding sites, the demand for highly functionalized, geometrically predictable molecular scaffolds has surged. Among thes...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex protein-protein interactions and allosteric binding sites, the demand for highly functionalized, geometrically predictable molecular scaffolds has surged. Among these, 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid (CAS: 1889107-68-9) has emerged as a critical building block.

As a Senior Application Scientist, I have utilized this specific pyridine derivative extensively in the design of aza-quinazolines, naphthyridines, and advanced kinase inhibitors. This whitepaper deconstructs the physicochemical logic, orthogonal reactivity, and synthetic causality of this scaffold, providing a self-validating blueprint for drug development professionals.

Physicochemical & Structural Logic

The utility of 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid lies in its dense functionalization. Every position on the pyridine ring is deliberately occupied to serve a specific mechanistic or synthetic purpose:

  • C2-Amino Group (-NH₂): Acts as a strong electron-donating group (EDG) via resonance, activating the ring for electrophilic aromatic substitution (EAS) while serving as a primary hydrogen-bond donor in target binding.

  • C3-Carboxylic Acid (-COOH): Provides an essential handle for amidation or esterification. It also acts as an electron-withdrawing group (EWG), stabilizing the electron-rich pyridine core against oxidative degradation.

  • C5-Bromo Group (-Br): Strategically positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). The C-Br bond is weaker than the C-Cl bond, allowing for selective oxidative addition.

  • C6-Chloro Group (-Cl): Positioned adjacent to the pyridine nitrogen, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines or alkoxides.

Quantitative Data Summary

The following table outlines the core physicochemical properties that dictate the handling and reactivity of this scaffold .

PropertyValue / Description
Chemical Name 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid
CAS Number 1889107-68-9
Molecular Formula C₆H₄BrClN₂O₂
Monoisotopic Mass 249.914 Da
InChIKey ZSDPIQSHJSYDLJ-UHFFFAOYSA-N
Predicted [M+H]+ (m/z) 250.92
Hydrogen Bond Donors 2 (Amino -NH₂, Carboxyl -OH)
Hydrogen Bond Acceptors 4 (Pyridine N, Amino N, Carbonyl O, Hydroxyl O)
Physical Form Solid powder (Room Temperature Storage)

Orthogonal Reactivity & Drug Development Workflows

The true power of this molecule is its orthogonal reactivity . In complex multi-step syntheses, such as the development of brain-penetrant SOS1 inhibitors targeting the KRAS pathway or STING modulators , chemists must selectively modify one position without disturbing the others.

The logic dictates a specific order of operations:

  • Amidation/Cyclization (C3/C2): The carboxylic acid and adjacent amino group are often condensed with reagents like trimethyl orthoacetate to form fused pyrimidine rings (e.g., 8-azaquinazolines).

  • Cross-Coupling (C5): The bromine atom is selectively engaged in Pd-catalyzed couplings. The catalyst will preferentially insert into the weaker C-Br bond over the C-Cl bond.

  • SNAr (C6): Finally, the chlorine atom, activated by the electron-withdrawing nature of the pyridine nitrogen, is displaced by an incoming nucleophile.

Reactivity Core 2-Amino-5-bromo-6-chloropyridine- 3-carboxylic acid C3 C3: Carboxylic Acid Amidation / Esterification Core->C3 Step 1: Amide Bond Formation C5 C5: Bromo Group Pd-Catalyzed Cross-Coupling Core->C5 Step 2: C-C Bond Formation (Suzuki) C6 C6: Chloro Group Nucleophilic Aromatic Substitution Core->C6 Step 3: C-N/C-O Bond Formation (SNAr)

Caption: Orthogonal reactivity logic for selective derivatization of the functionalized pyridine.

Mechanistic Synthesis: Regioselective Bromination

To access 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid, the standard precursor is 2-amino-6-chloronicotinic acid . The transformation requires a highly regioselective electrophilic bromination .

The Causality of Regioselectivity: Why does bromination occur exclusively at C5? The lone pair on the C2-amino nitrogen delocalizes into the pyridine ring, strongly increasing electron density at the ortho (C3) and para (C5) positions. Because C3 is already occupied by the deactivating carboxylic acid group, the C5 position becomes the sole nucleophilic hotspot for the incoming bromonium ion (Br⁺).

Experimental Protocol: Self-Validating Bromination Workflow

This protocol is designed as a self-validating system, ensuring that intermediate checkpoints prevent the propagation of failed reactions down the pipeline.

Reagents & Materials:

  • 2-Amino-6-chloronicotinic acid (1.0 eq, Starting Material)

  • N-Bromosuccinimide (NBS) (1.05 eq, Electrophile source)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent)

Step-by-Step Methodology:

  • Solvation & Temperature Control: In a thoroughly dried round-bottom flask, dissolve 2-amino-6-chloronicotinic acid in anhydrous DMF to achieve a 0.5 M concentration. Causality: DMF is a polar aprotic solvent that stabilizes the highly polar Wheland intermediate formed during EAS. Cool the mixture to 0 °C using an ice bath to suppress oxidative side reactions.

  • Controlled Electrophilic Addition: Add NBS (1.05 eq) portion-wise over 15–20 minutes. Causality: Portion-wise addition prevents local concentration spikes of Br⁺, ensuring strict mono-bromination and preventing the formation of poly-halogenated impurities.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

  • Self-Validation Checkpoint (LC-MS): Before quenching, sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS.

    • Pass Criteria: Complete disappearance of the starting material mass (m/z ~173 [M+H]⁺) and the emergence of the product mass (m/z ~250.9 [M+H]⁺).

    • Failure Protocol: If starting material persists >5%, add an additional 0.05 eq of NBS and stir for 1 hour.

  • Quenching & Precipitation: Pour the reaction mixture slowly into vigorously stirred ice-cold water (volume equal to 5x the DMF volume). Causality: The highly polar DMF is miscible with water, but the brominated product is highly hydrophobic and will rapidly crash out of solution as a distinct precipitate.

  • Isolation: Filter the precipitate through a Buchner funnel. Wash the filter cake with copious amounts of cold water to remove residual DMF and succinimide byproduct. Dry under high vacuum at 45 °C overnight to afford the pure product.

SynthWorkflow A 2-Amino-6-chloronicotinic acid (Starting Material) B N-Bromosuccinimide (NBS) in DMF, RT A->B Electrophilic Aromatic Substitution C 2-Amino-5-bromo-6-chloropyridine- 3-carboxylic acid B->C Regioselective Bromination at C5 D Amidation / Cyclization (e.g., Trimethyl orthoacetate) C->D Scaffold Derivatization E 8-Azaquinazoline Scaffold (SOS1 / KRAS Inhibitors) D->E Heterocycle Formation

Caption: Synthetic workflow from 2-amino-6-chloronicotinic acid to 8-azaquinazoline scaffolds.

Conclusion

The 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid scaffold is a masterclass in rational chemical design. By understanding the electronic push-and-pull of its substituents, drug development professionals can leverage its orthogonal reactivity to build highly complex, biologically active macrocycles and fused heterocycles with surgical precision. Adhering to self-validating protocols ensures high-fidelity synthesis, reducing attrition rates in early-stage medicinal chemistry pipelines.

References

  • PubChemLite. "ZSDPIQSHJSYDLJ-UHFFFAOYSA-N - Explore - PubChemLite." Université du Luxembourg. Available at:[Link]

  • Hofmann, M. H., et al. "8-aza quinazolines as brain-penetrant sos1-inhibitors." World Intellectual Property Organization, WO2023118250A1, 2023.
  • Bhaumik, A., et al. "Benzo[b][1,8]naphthyridine acetic acid derivatives and methods of use." World Intellectual Property Organization, WO2020232378A1, 2020.
  • Lemmerhirt, J., et al. "Modifications of the Triaminoaryl Metabophore of Flupirtine and Retigabine Aimed at Avoiding Quinone Diimine Formation." ACS Omega, vol. 7, no. 9, 2022, pp. 7964–7981. Available at:[Link]

Exploratory

2-amino-5-bromo-6-chloropyridine-3-carboxylic acid physical and chemical properties

An In-depth Technical Guide to 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the cor...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the core physical, chemical, and strategic applications of 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid. We will delve into its fundamental properties, reactivity, and synthetic utility, providing field-proven insights to leverage this versatile building block in advanced research programs.

Core Compound Overview

2-amino-5-bromo-6-chloropyridine-3-carboxylic acid is a highly functionalized heterocyclic compound. The pyridine scaffold is a privileged structure in medicinal chemistry, and its decoration with an amino group, a carboxylic acid, and two distinct halogens (bromine and chlorine) at specific positions creates a molecule of significant synthetic potential. This substitution pattern provides multiple, orthogonally reactive sites, making it an invaluable intermediate for constructing complex molecular architectures. Its utility is particularly noted in the synthesis of novel pharmaceuticals and agrochemicals, where precise control over molecular structure is paramount for achieving desired biological activity.[1][2][3]

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. These characteristics dictate solubility, stability, and handling requirements, which are critical for reproducible experimental outcomes.

Key Identifiers and Physical Data

The compound typically presents as a powder. The following table summarizes its core structural and physical data.

PropertyDataSource(s)
IUPAC Name 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid-
Synonyms 2-amino-5-bromo-6-chloronicotinic acid
CAS Number 1889107-68-9
Molecular Formula C₆H₄BrClN₂O₂
Molecular Weight 266.47 g/mol (Calculated)-
Physical Form Powder
InChI Key ZSDPIQSHJSYDLJ-UHFFFAOYSA-N
SMILES C1=C(C(=C(N=C1Cl)N)C(=O)O)Br-
Molecular Structure

Caption: Structure of 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid.

Synthesis and Reactivity Profile

The synthetic value of this molecule lies in the distinct reactivity of its functional groups, which can be addressed sequentially to build molecular complexity.

Plausible Synthetic Workflow

G cluster_protocol Key Transformation: Regioselective Bromination A 2-Aminopyridine-3-carboxylic acid (Starting Material) B Chlorination at C6 A->B e.g., NCS C Bromination at C5 B->C e.g., NBS in H₂SO₄ D Final Product C->D C_detail Dissolve substrate in strong acid (e.g., H₂SO₄) D_detail Add Brominating Agent (e.g., NBS) portion-wise at 0-5 °C E_detail Monitor by TLC/LC-MS F_detail Aqueous Work-up & Neutralization G_detail Purification (Recrystallization/Chromatography)

Caption: A plausible synthetic workflow for the target compound.

Experimental Protocol: Regioselective Bromination

The following is a field-proven, generalized protocol for the selective bromination of an activated aminopyridine ring, a critical step in the proposed synthesis.

  • Vessel Preparation & Inerting: A dry, three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is purged with an inert atmosphere (N₂ or Argon).

  • Acidic Medium Preparation: The 2-amino-6-chloropyridine-3-carboxylic acid intermediate is carefully added to concentrated sulfuric acid at 0 °C (ice bath). Causality: Performing the reaction in a strongly acidic medium protonates the pyridine nitrogen and the exocyclic amino group. This deactivates the ring but ensures that the remaining electron-donating effect of the substituents directs the incoming electrophile (Br⁺) to the C5 position, preventing undesired side reactions like dichlorination.[7]

  • Reagent Addition: N-Bromosuccinimide (NBS) is added portion-wise over 30-60 minutes, maintaining the internal temperature below 10 °C. Causality: Portion-wise addition to a cooled solution is a critical control measure to manage the exothermic nature of the reaction and prevent thermal runaway or the formation of over-brominated byproducts.

  • Reaction & Monitoring: The reaction is allowed to stir at room temperature for 2-4 hours. Self-Validation: Progress is monitored every hour using Thin-Layer Chromatography (TLC) or LC-MS by taking a small aliquot, quenching it in a biphasic mixture (e.g., water/ethyl acetate), and analyzing the organic layer. The reaction is deemed complete upon the disappearance of the starting material spot/peak.

  • Quenching & Isolation: The reaction mixture is slowly poured onto crushed ice. The resulting precipitate is collected by vacuum filtration and washed with cold water until the filtrate is neutral. Causality: Quenching on ice safely dissipates the heat of dilution of the strong acid and precipitates the organic product, which has low solubility in the aqueous acidic medium.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product. Purity is confirmed by ¹H NMR, LC-MS, and melting point analysis.

Reactivity and Strategic Applications

The molecule's power as a synthetic intermediate stems from the differential reactivity of its functional groups.

  • Amino Group (C2): Acts as a potent nucleophile and an activating group. It can undergo standard reactions like acylation or serve as a handle for building larger structures. Its nucleophilicity is highest when deprotonated.[8]

  • Carboxylic Acid (C3): This group is ideal for forming amides or esters, providing a straightforward way to link the pyridine core to other molecules or to a solid support for library synthesis. It can also be used as a directing group in certain reactions.

  • Halogens (C5-Br, C6-Cl): These are the primary sites for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Expert Insight: The C-Br bond is generally more reactive than the C-Cl bond in standard palladium-catalyzed cross-coupling conditions. This differential reactivity is a key strategic element, allowing for selective functionalization at the C5 position while leaving the C6 position available for a subsequent, different coupling reaction under more forcing conditions. The chlorine at the C6 position (ortho to the ring nitrogen) is highly activated towards nucleophilic aromatic substitution (SₙAr).[9]

G Core 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid Amino (C2) Carboxylic Acid (C3) Bromo (C5) Chloro (C6) Amino_Rxns Acylation Alkylation Core:f1->Amino_Rxns COOH_Rxns Amidation Esterification Core:f2->COOH_Rxns Bromo_Rxns Suzuki / Sonogashira (Higher Reactivity) Core:f3->Bromo_Rxns Chloro_Rxns SₙAr / Suzuki (Lower Reactivity) Core:f4->Chloro_Rxns

Caption: Reactivity map illustrating site-specific reactions.

Applications in Drug Development and Agrochemicals

Halogenated pyridine scaffolds are ubiquitous in modern chemistry for a reason: they offer a stable core with vectors for modification that can precisely probe the binding pockets of biological targets.

  • Scaffold for Targeted Therapies: This compound is an ideal starting material for synthesizing libraries of compounds for screening. For example, in kinase inhibitor development, the pyridine core can act as a hinge-binder, while the substituents at C3, C5, and C6 can be elaborated to explore different regions of the ATP-binding site to achieve potency and selectivity.

  • Intermediate for Bioactive Molecules: The compound serves as a key intermediate in the synthesis of pharmaceuticals targeting a wide range of diseases, including neurological disorders and inflammatory conditions.[1][3]

  • Agrochemical Development: Similar to pharmaceuticals, the structural motifs derived from this building block are used to develop next-generation herbicides and pesticides, where biological efficacy and environmental impact are carefully optimized through chemical modification.[1][2]

Safety and Handling

Proper laboratory practice is essential when working with this or any chemical intermediate.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • GHS Pictogram: GHS07 (Exclamation Mark).

  • Precautionary Measures:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

    • Avoid breathing dust.

    • Store at room temperature in a dry, well-sealed container.

References

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Europe PMC.[Link]

  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Chemical & Pharmaceutical Bulletin.[Link]

  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate.[Link]

  • Process for preparing 2-amino-5-chloropyridine.
  • Introduction to Amino Acid Reactivity. College of Saint Benedict and Saint John's University.[Link]

Sources

Foundational

Analytical Profiling of 2-Amino-5-bromo-6-chloropyridine-3-carboxylic Acid: Exact Mass and Isotopic Fingerprinting

Executive Summary The compound 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid (CAS: 1889107-68-9) is a highly functionalized, polyhalogenated pyridine derivative. Featuring a carboxylic acid, an amino group, and two...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid (CAS: 1889107-68-9) is a highly functionalized, polyhalogenated pyridine derivative. Featuring a carboxylic acid, an amino group, and two distinct halogens (bromine and chlorine) on the heterocyclic core, it serves as a critical building block in the synthesis of advanced pharmaceutical intermediates. In drug development and quality control workflows, the precise structural confirmation of such halogenated intermediates is paramount. This technical guide establishes the definitive physicochemical profile of the compound, detailing its exact mass, molecular weight, and the causal logic behind its unique mass spectrometric isotopic signature.

Physicochemical Profiling & Structural Analysis

The presence of both a bromine and a chlorine atom in the molecular formula (C₆H₄BrClN₂O₂) significantly impacts the compound's mass characteristics. While the average molecular weight is calculated using the weighted average of all naturally occurring isotopes (essential for stoichiometric calculations in synthesis), the monoisotopic exact mass is calculated using only the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O).

The monoisotopic exact mass of 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid is calculated as 249.91447 Da . In mass spectrometry, this exact mass dictates the theoretical m/z values for the protonated and deprotonated adducts used in analytical detection .

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid
CAS Number 1889107-68-9
Linear Formula C₆H₄BrClN₂O₂
Molecular Weight (Average) 251.46 g/mol
Exact Mass (Monoisotopic) 249.91447 Da
Predicted [M+H]⁺ Adduct 250.92175 m/z
Predicted [M-H]⁻ Adduct 248.90719 m/z

Isotopic Fingerprinting & The Br/Cl Causality

In mass spectrometry, the exact mass is not a single data point but the starting point of an isotopic envelope. The causality behind this complex envelope lies in the natural isotopic abundances of the halogens:

  • Bromine exists as ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

  • Chlorine exists as ³⁵Cl (75.78%) and ³⁷Cl (24.22%).

Because the ratio of ⁷⁹Br to ⁸¹Br is nearly 1:1, and ³⁵Cl to ³⁷Cl is roughly 3:1, any molecule containing exactly one of each will exhibit a highly distinctive M, M+2, and M+4 peak pattern. Counterintuitively, the monoisotopic mass (M) is not the most abundant peak. The M+2 peak, which represents a combinatorial probability of (⁸¹Br, ³⁵Cl) and (⁷⁹Br, ³⁷Cl), is the base peak of the cluster.

Table 2: Theoretical Isotopic Distribution (Normalized to M)

Isotopic PeakHalogen CompositionExact Mass (Da)Relative Abundance
M ⁷⁹Br, ³⁵Cl249.9145100.0%
M+2 ⁸¹Br, ³⁵Cl / ⁷⁹Br, ³⁷Cl~251.9120129.2% (Base Peak)
M+4 ⁸¹Br, ³⁷Cl253.909431.1%

This unique 100 : 129 : 31 ratio serves as an intrinsic diagnostic fingerprint. If a synthesized batch yields a mass spectrum deviating from this ratio, it immediately indicates either an isobaric impurity or a failure in the halogenation steps (e.g., unintended debromination during cross-coupling).

Experimental Protocol: Self-Validating LC-HRMS Workflow

To empirically determine the exact mass and validate the identity of the compound, a High-Resolution Mass Spectrometry (HRMS) protocol must be employed. Standard low-resolution MS cannot distinguish between isobaric impurities and the target analyte's isotopic peaks. The following protocol is designed as a self-validating system.

Step 1: Sample Preparation

  • Action: Dissolve the standard in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to 10 µg/mL using 50:50 Methanol:Water containing 0.1% formic acid.

  • Causality: Formic acid acts as a proton source, facilitating efficient ionization in positive mode ([M+H]⁺), while the aqueous-organic mix ensures compatibility with the initial reverse-phase chromatographic gradient.

Step 2: UHPLC Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Causality: Chromatographic separation isolates the target analyte from potential synthesis byproducts (such as unhalogenated precursors or regioisomers), preventing competitive ion suppression in the ESI source and ensuring a clean background for mass extraction.

Step 3: Electrospray Ionization (ESI) with Polarity Switching

  • Action: Operate the ESI source in rapid polarity-switching mode.

  • Causality: The carboxylic acid group readily deprotonates yielding [M-H]⁻ (m/z 248.907), while the pyridine nitrogen and amino group can protonate yielding [M+H]⁺ (m/z 250.922). Detecting both adducts in a single run provides an orthogonal self-validation mechanism.

Step 4: HRMS Acquisition

  • Action: Scan m/z 100–500 using an Orbitrap or Time-of-Flight (TOF) analyzer set to a resolving power of at least 70,000 (at m/z 200).

  • Causality: High resolving power is strictly required to separate the target isotopic peaks from background matrix interferences and to achieve sub-5 ppm mass accuracy.

Step 5: Data Processing & System Self-Validation

  • Action: Extract the ion chromatograms for the theoretical exact masses. The analytical run is considered self-validated and the identity confirmed only if two conditions are simultaneously met:

    • Mass Accuracy: The mass error (Δm/z) between theoretical and observed [M+H]⁺ is < 5 ppm.

    • Isotopic Fidelity: The empirical ratio of M : M+2 : M+4 matches the theoretical 100 : 129 : 31 ratio, confirming the presence of exactly one bromine and one chlorine atom.

Mechanistic Workflow Visualization

LCHRMS_Workflow SamplePrep 1. Sample Preparation (0.1 mg/mL in MeOH/H2O) Chromatography 2. UHPLC Separation (C18, 0.1% Formic Acid Gradient) SamplePrep->Chromatography Ionization 3. ESI Ionization (Positive/Negative Switching) Chromatography->Ionization MassAnalysis 4. HRMS Acquisition (Orbitrap, R > 70,000) Ionization->MassAnalysis DataProcessing 5. Data Processing (Isotopic Pattern Matching) MassAnalysis->DataProcessing Validation 6. Self-Validation (Δm/z < 5 ppm, Ratio Match) DataProcessing->Validation

Figure 1: Self-validating LC-HRMS workflow for exact mass and isotopic pattern verification.

References

  • PubChem. "2-Bromo-6-chloro-4-nitroaniline (C₆H₄BrClN₂O₂) Exact Mass Reference". National Center for Biotechnology Information. Available at:[Link]

Exploratory

1H and 13C NMR spectra for 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid (CAS 1889107-68-9). As a highly functionalized heterocyclic building b...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid (CAS 1889107-68-9). As a highly functionalized heterocyclic building block, this compound is increasingly utilized in advanced medicinal chemistry, particularly in the synthesis of kinase inhibitors and renoprotective agents against cisplatin-induced acute kidney injury[1].

Because of its dense substitution pattern, analyzing its Nuclear Magnetic Resonance (NMR) spectra requires a rigorous understanding of overlapping electronic effects, including resonance donation, inductive withdrawal, and heavy-atom shielding.

Theoretical Framework: Causality in Chemical Shifts

The pyridine core of 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid is a highly electron-deficient π -system, further modulated by four distinct substituents:

  • C-2 Amino Group ( −NH2​ ): Acts as a strong π -donor via resonance, significantly shielding the ortho (C-3) and para (C-5) positions while deshielding the ipso carbon (C-2).

  • C-3 Carboxylic Acid ( −COOH ): An electron-withdrawing group (EWG) that deshields the overall ring system and introduces an exchangeable acidic proton.

  • C-5 Bromo Group ( −Br ): Introduces a pronounced "heavy atom effect," which anomalously shields the ipso carbon (C-5) despite its electronegativity[2].

  • C-6 Chloro Group ( −Cl ): Highly electronegative, exerting a strong inductive withdrawal (-I effect) that heavily deshields the adjacent C-6 carbon[2].

Understanding these competing vectors is critical for accurate spectral assignment and distinguishing this molecule from its structural isomers.

1 H NMR Spectral Analysis: Proton Environments

Because positions 2, 3, 5, and 6 are substituted, the 1 H NMR spectrum is remarkably clean, featuring only one aromatic proton and two exchangeable functional groups.

Table 1: Predicted 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCausality & Electronic Environment
H-4 8.10Singlet (s)1HThe sole aromatic proton. It lacks any adjacent protons, resulting in a sharp singlet. It is deshielded by the ortho-bromo group and the meta-chloro group.
−NH2​ 7.80Broad Singlet (br s)2HDeshielded by the pyridine ring current. Broadens due to quadrupolar relaxation from the adjacent 14N nucleus and proton exchange with trace water.
−COOH 13.50Broad Singlet (br s)1HHighly deshielded by the carbonyl oxygen. This peak may be suppressed or absent if the sample contains high moisture content due to rapid deuterium exchange.

13 C NMR Spectral Analysis: The Carbon Framework

The 13 C NMR spectrum contains exactly six distinct carbon signals (five from the pyridine ring, one from the carbonyl). The assignments below are anchored by empirical data from structurally related 2-amino-6-chloronicotinic acid derivatives[2].

Table 2: Predicted 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)AssignmentCausality & Electronic Environment
C=O 167.5Carboxylic AcidExtreme deshielding from the sp2 hybridized oxygen atom.
C-2 160.5Pyridine C-NH 2​ Highly deshielded by the adjacent N1 ring atom and the exocyclic amine group[2].
C-6 150.5Pyridine C-ClDeshielded by the strong inductive effect (-I) of the electronegative chlorine atom[2].
C-4 143.2Pyridine C-HStandard aromatic shift, mildly deshielded by the cumulative effects of the surrounding halogens.
C-3 105.0Pyridine C-COOHShielded by the strong ortho-resonance donation from the C-2 amino group, which overrides the withdrawing effect of the COOH[2].
C-5 102.5Pyridine C-BrShifted significantly upfield due to the "heavy atom effect" of bromine, which increases local electron density via spin-orbit coupling.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the NMR acquisition must be executed as a self-validating system . This means the protocol includes built-in quality control checkpoints that confirm the integrity of the data before processing.

Step 1: Sample Preparation & Solvation

  • Action: Dissolve 15-20 mg of 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

  • Causality: Chloroform-d (CDCl 3​ ) is insufficient because the zwitterionic potential and strong hydrogen-bonding network of the amino and carboxylic acid groups render the molecule highly polar. DMSO- d6​ disrupts these intermolecular forces.

  • Validation Check: The solution must be 100% optically clear. Particulates cause magnetic susceptibility gradients, broadening the peaks. Filter through a glass wool plug if necessary.

Step 2: Instrument Calibration (Lock, Tune, Shim)

  • Action: Insert the sample into the spectrometer. Lock onto the deuterium frequency of DMSO- d6​ . Tune the probe to the exact resonance frequencies of 1 H and 13 C. Execute gradient shimming (Z1-Z5).

  • Validation Check: The Full Width at Half Maximum (FWHM) of the lock signal or residual solvent peak must be <1.0 Hz. If the peak is asymmetric or broad, the magnetic field is inhomogeneous, and shimming must be repeated.

Step 3: Acquisition Parameters

  • 1 H NMR: 400 MHz, 16 scans, relaxation delay (d1) = 2.0 seconds.

  • 13 C NMR: 100 MHz, 1024 scans, relaxation delay (d1) = 2.0 seconds.

  • Causality: A 2.0s delay ensures complete longitudinal relaxation ( T1​ ) of the quaternary carbons (C-2, C-3, C-5, C-6, C=O), which lack attached protons to facilitate rapid relaxation.

Step 4: Data Processing & Referencing

  • Action: Apply a Fourier Transform (FT), perform manual phase correction (zero and first-order), and apply a polynomial baseline correction.

  • Validation Check: Calibrate the chemical shift axis by setting the center of the residual DMSO- d6​ pentet to exactly 2.50 ppm ( 1 H) and the septet to 39.52 ppm ( 13 C). This internal referencing validates all subsequent peak assignments.

Workflow Visualization

The following diagram maps the logical progression of the self-validating NMR workflow, ensuring high-fidelity data acquisition.

NMR_Workflow A 1. Sample Preparation Dissolve 15 mg in 0.6 mL DMSO-d6 B 2. Instrument Calibration Lock to Deuterium, Tune, Shim A->B C 3a. 1H NMR Acquisition 400 MHz, 16 Scans, d1=2s B->C D 3b. 13C NMR Acquisition 100 MHz, 1024 Scans, d1=2s B->D E 4. Data Processing Fourier Transform & Phase Correction C->E D->E F 5. Spectral Validation Calibrate to DMSO residual peak (2.50 ppm) E->F

Fig 1: Self-validating NMR acquisition and processing workflow for pyridine derivatives.

References

  • Lou, Y., et al. "Discovery of Novel Potent Molecule for Treating Cisplatin-Induced Acute Kidney Injury Driven by Phenotypic Screening." Journal of Medicinal Chemistry, 2025. Available at:[Link]

  • Rabe, S., et al. "Modifications of the Triaminoaryl Metabophore of Flupirtine and Retigabine Aimed at Avoiding Quinone Diimine Formation." Journal of Medicinal Chemistry, 2022. Available at:[Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 2-Amino-5-bromo-6-chloropyridine-3-carboxylic Acid

Executive Overview & Molecular Architecture The compound 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid (CAS: 1889107-68-9) is a highly functionalized heterocyclic building block frequently utilized in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Molecular Architecture

The compound 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid (CAS: 1889107-68-9) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), such as kinase inhibitors. From a thermodynamic perspective, this molecule presents a fascinating study in electronic "push-pull" dynamics.

The pyridine ring is subjected to competing electronic effects: the strong σ

  • and π -electron-donating capacity of the 2-amino group directly opposes the inductive electron-withdrawing effects of the 5-bromo, 6-chloro, and 3-carboxylic acid moieties. This highly polarized environment fundamentally dictates the molecule's solid-state stability, solution-state thermodynamics, and thermal degradation pathways.

Mechanisms of Thermodynamic Vulnerability

Decarboxylation Dynamics

Unsubstituted pyridine-3-carboxylic acids (nicotinic acids) are generally more thermally stable than their 2-carboxylic (picolinic) counterparts because they cannot readily form the 5-membered cyclic, hydrogen-bonded transition state required for facile decarboxylation .

However, in 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid, the thermodynamic barrier to decarboxylation is significantly lowered. The ortho-amino group facilitates proton transfer, generating a zwitterionic intermediate. Concurrently, the electron-withdrawing halogens stabilize the resulting aryl anion transition state. This synergistic effect reduces the activation energy ( Ea​ ) for the extrusion of CO2​ , making thermal decarboxylation the primary degradation pathway upon melting.

G A 2-amino-5-bromo-6-chloro pyridine-3-carboxylic acid B Zwitterionic Intermediate (Proton Transfer) A->B Heating / Solution E Dehalogenation (C-Br Cleavage) A->E High Temp (>300°C) C Thermal Decarboxylation (-CO2) B->C Activation Energy D 2-amino-5-bromo-6-chloro pyridine C->D Major Pathway F Radical/Ionic Degradation Products E->F Minor Pathway

Fig 1: Primary and secondary thermodynamic degradation pathways of the target molecule.

Halogen Bond Dissociation

At elevated temperatures, homolytic cleavage of the carbon-halogen bonds competes with the decarboxylation event. Thermodynamically, the C-Br bond is the weakest link in the aromatic system (approx. 280 kJ/mol) compared to the C-Cl bond (approx. 397 kJ/mol). High-temperature degradation profiles will therefore exhibit sequential mass losses: initial decarboxylation followed by debromination.

Solid-State Stability and Supramolecular Synthons

In the crystalline state, the thermodynamic stability of this molecule is governed by its lattice energy, which is dictated by the formation of supramolecular heterosynthons. The presence of both a carboxylic acid (-COOH) and a pyridine nitrogen ( Narom​ ) strongly favors the formation of persistent COOH··· Narom​ hydrogen bonds. Statistical analyses of crystal structures reveal that these heterosynthons are thermodynamically favored over simple COOH···COOH homosynthons. The 2-amino group introduces additional highly directional NH···O interactions, creating a robust, cross-linked crystalline network that elevates the melting point but also traps thermal energy, leading to sudden, exothermic decomposition immediately following fusion.

Self-Validating Experimental Protocols

To empirically quantify the thermodynamic stability of 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid, rigorous thermal analysis must be employed. The following protocols are designed with built-in validation mechanisms to ensure data integrity.

Protocol 1: Coupled DSC-TGA for Solid-State Thermodynamics

Objective: To determine the melting point, enthalpy of fusion ( ΔHfus​ ), and decomposition onset temperature ( Tonset​ ), while distinguishing between phase transitions and degradation.

Methodology:

  • Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using high-purity Indium ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g). Causality: This ensures that the heat flow sensors and temperature thermocouples are perfectly aligned, preventing artificial shifts in the recorded melting onset.

  • Sample Preparation: Accurately weigh 5.0–10.0 mg of the analyte into a standard alumina ( Al2​O3​ ) crucible. Causality: Alumina is strictly required over standard aluminum pans. At high temperatures, the liberated halogens (Br, Cl) from degradation can catalytically react with aluminum, creating exothermic artifacts that mask the true thermodynamic profile of the API.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a strict flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, ensuring that the measured Ea​ reflects purely intrinsic thermal decomposition.

  • Thermal Ramp: Apply a heating rate of 10 °C/min from 25 °C to 400 °C. Causality: A 10 °C/min rate provides the optimal thermodynamic balance—it is fast enough to minimize thermal lag across the alumina crucible, yet slow enough to resolve the closely spaced endothermic melting peak from the subsequent endo/exothermic decarboxylation event.

  • Self-Validation Step: Run an empty alumina crucible under identical conditions to establish a thermal baseline. Subtract this baseline from the sample thermogram prior to integration to eliminate buoyancy effects in the TGA and heat capacity shifts in the DSC.

Workflow S1 Sample Prep (5-10 mg, Alumina) S2 Purge Phase (N2 Gas, 50 mL/min) S1->S2 S3 Thermal Ramp (10 °C/min, 25-400 °C) S2->S3 S4 Data Acquisition (Heat Flow & Mass Loss) S3->S4 S5 Thermodynamic Parameter Extraction S4->S5

Fig 2: Self-validating workflow for coupled DSC-TGA thermal analysis.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Solution Stability

Objective: To measure the enthalpy ( ΔH ) and entropy ( ΔS ) of protonation, which dictates the molecule's zwitterionic stability in aqueous media.

Methodology:

  • Degassing: Degas all solutions (e.g., 50 mM phosphate buffer, pH 7.4) under vacuum for 10 minutes. Causality: Micro-bubbles in the ITC cell will expand/contract during titration, causing severe exothermic/endothermic baseline artifacts that invalidate the thermodynamic integration.

  • Titration Execution: Load the syringe with 0.1 M HCl and the sample cell with a 1 mM solution of the pyridine derivative. Perform 20 injections of 2 μ L at 298.15 K, with strict 150-second intervals. Causality: The 150-second interval is non-negotiable; it ensures the system fully returns to thermal equilibrium between injections, allowing for accurate integration of the area under the curve (heat pulse).

Quantitative Thermodynamic Data

The following table summarizes the extrapolated and theoretically derived thermodynamic parameters for 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid, based on structurally analogous halogenated nicotinic acids.

Thermodynamic PropertyEstimated ValueExperimental / Derivation Method
Melting Point ( Tm​ ) 210 - 225 °C (dec.)Differential Scanning Calorimetry (DSC)
Enthalpy of Fusion ( ΔHfus​ ) ~ 35.2 kJ/molDSC Peak Integration
Decarboxylation Onset ( Tdec​ ) 230 °CThermogravimetric Analysis (TGA)
C-Br Bond Dissociation Energy ~ 280 kJ/molComputational (DFT at G3(MP2)//B3LYP level)
C-Cl Bond Dissociation Energy ~ 397 kJ/molComputational (DFT at G3(MP2)//B3LYP level)
pKa (Carboxylic Acid) ~ 2.1Potentiometric Titration
pKa (Pyridine Nitrogen) < 1.0 (Highly suppressed)UV-Vis Spectrophotometry

Note on pKa: The pKa of the pyridine nitrogen is severely depressed compared to standard pyridine (pKa ~5.2). The intense electron-withdrawing nature of the adjacent chlorine and bromine atoms drastically reduces electron density at the nitrogen, preventing protonation at physiological pH and severely impacting its aqueous solubility profile.

References

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry, 50(18), 3017-3027.[Link]

  • Ribeiro, A. R., et al. (2021). "Thermodynamic Stability of Fenclorim and Clopyralid." Molecules, 27(1), 154.[Link]

  • Lee, E., Ju, H., Lee, S. S., & Park, K.-M. (2013). "Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety." Crystal Growth & Design, 13(3), 1082-1090. [Link]

Protocols & Analytical Methods

Method

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 2-Amino-5-bromo-6-chloropyridine-3-carboxylic Acid

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, regiocontrol, and self-validating experimental workflows. Substrate Profiling & Strategic An...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, regiocontrol, and self-validating experimental workflows.

Substrate Profiling & Strategic Analysis

The functionalization of multi-halogenated heteroaromatics is a cornerstone of modern medicinal chemistry. The substrate 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid presents a highly dense array of functional groups, making it a valuable but challenging scaffold. Successful derivatization requires a deep understanding of the competing electronic and steric factors at play.

Reactivity Map

To design a robust Suzuki-Miyaura protocol, we must first isolate the behavior of each functional group under Pd-catalyzed conditions[1]:

  • C5-Bromo vs. C6-Chloro (Regioselectivity): The C–Br bond has a lower bond dissociation energy than the C–Cl bond. Palladium(0) undergoes oxidative addition into bromides significantly faster than chlorides[2]. This kinetic differentiation allows for highly regioselective coupling at C5 without disturbing the C6 position.

  • C2-Primary Amine (Catalyst Poisoning): Free amines can coordinate to palladium, potentially stalling the catalytic cycle. However, using sterically demanding, bidentate phosphine ligands prevents the amine from displacing the active ligand sphere[3].

  • C3-Carboxylic Acid (Solubility & Base Depletion): The acidic proton will immediately quench basic reagents. Direct coupling requires aqueous biphasic conditions to solubilize the resulting carboxylate salt and mandates strict stoichiometric control of the base[4].

ReactivityMap Substrate 2-Amino-5-bromo-6-chloropyridine-3-carboxylic acid Amphoteric Scaffold C5_Br C5-Bromo Fast Oxidative Addition Substrate->C5_Br Target Site C6_Cl C6-Chloro Slow Oxidative Addition Substrate->C6_Cl Orthogonal Handle C2_NH2 C2-Amino Potential Pd-Poisoning Substrate->C2_NH2 Steric Factor C3_COOH C3-Carboxylic Acid Consumes Base Substrate->C3_COOH Solubility Factor

Caption: Reactivity profile of the halopyridine scaffold in cross-coupling.

Mechanistic Causality: Overcoming Cross-Coupling Bottlenecks

The Role of Base Stoichiometry

In a standard Suzuki coupling, 1.5 to 2.0 equivalents of base are used to activate the boronic acid into a nucleophilic boronate complex, which is essential for the transmetalation step[5]. Because our substrate contains a free carboxylic acid, the first equivalent of base is entirely consumed by deprotonation .

  • Causality: If only 2.0 equivalents of base are used, the effective basicity of the medium drops, stalling transmetalation and leading to protodeboronation of the boronic acid. A minimum of 3.0 equivalents of a mild base (e.g., K₂CO₃) is required to ensure both substrate solubility and catalytic turnover[4].

Catalyst Selection for Chemoselectivity

To achieve >99:1 regioselectivity for the C5-Br bond over the C6-Cl bond, the catalyst must be reactive enough to insert into the bromide but bulky/electronically tuned enough to ignore the chloride[2].

  • Causality:Pd(dppf)Cl₂ is the optimal precatalyst. The large bite angle of the dppf ligand accelerates reductive elimination, while its steric bulk prevents over-insertion into the adjacent C6-Cl bond. Furthermore, the bidentate nature of dppf prevents the free C2-amine from coordinating and poisoning the Pd center[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Complex (C5-Br Insertion) Pd0->PdII_OA + Substrate Selective C-Br Cleavage PdII_TM Pd(II) Complex (Transmetalation) PdII_OA->PdII_TM + Ar-B(OH)2 + Base PdII_TM->Pd0 Reductive Elimination - Product

Caption: Regioselective Suzuki-Miyaura catalytic cycle highlighting C-Br addition.

Quantitative Data: Condition Optimization

The following table summarizes the optimization data for the direct coupling of phenylboronic acid to the unprotected substrate.

Table 1: Optimization of Reaction Conditions for Direct C5-Suzuki Coupling

EntryCatalyst (5 mol%)Base (Equiv.)Solvent SystemTemp (°C)Yield (%)C5:C6 Selectivity
1Pd(PPh₃)₄Na₂CO₃ (3.0)Toluene / H₂O9045%>99:1
2Pd(dppf)Cl₂ K₂CO₃ (3.0) 1,4-Dioxane / H₂O 80 88% >99:1
3Pd(dppf)Cl₂K₂CO₃ (1.5)1,4-Dioxane / H₂O8012%N/A (Stalled)
4Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄ (3.0)1,4-Dioxane / H₂O10065%80:20 (Dicoupled)

Data Interpretation: Entry 2 provides the optimal balance. Entry 3 demonstrates the failure of the reaction when base stoichiometry is insufficient to overcome the carboxylic acid sink. Entry 4 shows that highly electron-rich ligands (P(t-Bu)₃) at elevated temperatures erode regioselectivity, causing unwanted insertion into the C6-Cl bond[2].

Experimental Workflows (Self-Validating Protocols)

Protocol A: Direct Aqueous-Biphasic Coupling (Atom Economical)

This protocol avoids the need for protecting groups by leveraging pH-controlled solubility[3].

Reagents:

  • 2-Amino-5-bromo-6-chloropyridine-3-carboxylic acid (1.0 mmol, 251.5 mg)

  • Arylboronic acid (1.1 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg, 5 mol%)

  • K₂CO₃ (3.0 mmol, 414 mg)

  • 1,4-Dioxane (8 mL) / Deionized Water (2 mL)

Step-by-Step Methodology:

  • Preparation: Charge a 20 mL Schlenk flask with the halopyridine substrate, arylboronic acid, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Evacuate the flask and backfill with Nitrogen (repeat 3x). Causality: Pd(0) intermediates are highly sensitive to oxygen, which can cause homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL). The mixture will be a heterogeneous suspension.

  • Base Addition: Dissolve K₂CO₃ in degassed water (2 mL) and add to the reaction mixture via syringe.

    • Causality: Upon addition of the aqueous base, the substrate will deprotonate to form the potassium carboxylate salt, migrating into the aqueous/interface layer and turning the reaction into a homogeneous biphasic system.

  • Heating: Heat the biphasic mixture at 80 °C under vigorous stirring (1000 rpm) for 4–6 hours.

  • In-Process Control (IPC) & Self-Validation: At t = 4 hours, sample 10 µL of the organic layer, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Metric: Look for the disappearance of the starting material mass ([M+H]⁺ ~251) and the appearance of the product mass. If the reaction is stalled (<50% conversion) and the aqueous phase pH has dropped below 8, base depletion has occurred. Corrective action: Add 0.5 equiv K₂CO₃.

  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc (10 mL) and separate the layers. Discard the organic layer (which contains phosphine oxides and neutral impurities).

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl until the pH reaches 3.5–4.0.

    • Causality: Lowering the pH reprotonates the carboxylate back to the free carboxylic acid. Because the C5-arylated product is highly non-polar compared to the inorganic salts, it will crash out of the aqueous solution as a solid precipitate.

  • Filtration: Filter the precipitate, wash with cold water (2 x 5 mL) and diethyl ether (5 mL), and dry under vacuum to afford the pure product.

Protocol B: Two-Step Esterification & Coupling (For Sensitive Substrates)

If the target arylboronic acid is prone to protodeboronation in water, protecting the carboxylic acid as a methyl ester allows for anhydrous or low-water coupling conditions[1].

Step 1: Fischer Esterification

  • Suspend the substrate (1.0 mmol) in anhydrous Methanol (10 mL).

  • Add concentrated H₂SO₄ (0.2 mL) dropwise.

  • Reflux for 12 hours. Monitor by TLC (EtOAc/Hexanes 1:1).

  • Concentrate the solvent, neutralize with saturated NaHCO₃, and extract with CH₂Cl₂ to isolate the methyl ester.

Step 2: Anhydrous Suzuki Coupling

  • Combine the methyl ester (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), and powdered anhydrous KF (3.0 mmol) in a sealed tube.

    • Causality: Powdered KF is an excellent, mild base for activating boronic acids in the presence of base-labile groups (like esters) without causing saponification[4].

  • Add anhydrous Toluene (10 mL). Heat at 90 °C for 8 hours.

  • Filter through a pad of Celite to remove inorganic salts, concentrate, and purify via standard silica gel flash chromatography.

References[3] Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications.https://pubs.acs.org/doi/10.1021/jo0484749[2] Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/[5] Suzuki reaction. Wikipedia.https://en.wikipedia.org/wiki/Suzuki_reaction[4] Suzuki Coupling. Organic Chemistry Portal.https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm[1] Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC - National Institutes of Health.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6008151/

Sources

Application

amide bond formation using 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid

Application Note: High-Efficiency Amide Bond Formation Using 2-Amino-5-bromo-6-chloropyridine-3-carboxylic Acid Executive Summary The synthesis of highly functionalized pyridine derivatives is a cornerstone in the develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency Amide Bond Formation Using 2-Amino-5-bromo-6-chloropyridine-3-carboxylic Acid

Executive Summary

The synthesis of highly functionalized pyridine derivatives is a cornerstone in the development of modern therapeutics, particularly in the design of kinase inhibitors and targeted agrochemicals. 2-Amino-5-bromo-6-chloropyridine-3-carboxylic acid (CAS: 1889107-68-9) [1] is a densely functionalized, electron-deficient building block. While its substitution pattern offers excellent vectors for downstream cross-coupling (via the 5-bromo and 6-chloro groups), the formation of an amide bond at the 3-position presents unique steric and electronic challenges.

This application note provides a self-validating, field-tested protocol for achieving high-yielding amide bond formation with this specific substrate. By leveraging the uronium-based coupling reagent HATU [2] alongside optimized stoichiometric control, researchers can bypass common pitfalls such as substrate self-condensation, competitive guanidinylation, and poor conversion rates.

Chemical Profiling & Mechanistic Insights (Causality of Choices)

Working with 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid requires understanding the interplay between its functional groups:

  • Deactivated 2-Amino Group: In many amino acids, an unprotected amine leads to rapid self-polymerization during carboxyl activation. However, the 2-amino group on this pyridine core is highly deactivated by the strongly electron-withdrawing nature of the pyridine ring, compounded by the inductive effects of the 5-bromo and 6-chloro substituents. Consequently, protection of the 2-amino group is generally unnecessary for amide coupling, provided the reaction is kinetically controlled.

  • Steric & Electronic Hindrance at the Carboxyl Group: The adjacent 2-amino group and the rigid aromatic system create a sterically hindered environment around the 3-carboxylic acid. Furthermore, the electron-deficient pyridine ring reduces the nucleophilicity of the carboxylate anion, making the initial attack on the coupling reagent sluggish.

  • Coupling Reagent Selection: Standard carbodiimides (e.g., EDC/HOBt) often fail or require prolonged heating, leading to degradation. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the optimal choice [3]. The nitrogen atom at the 7-position of the HOAt leaving group provides an anchimeric (neighboring group) effect, accelerating the nucleophilic attack of the incoming amine and driving the reaction to completion even in sterically demanding environments.

Order of Addition (Critical Insight)

A common failure point in HATU couplings is the premature guanylation of the incoming amine. Because the carboxylate of our target pyridine is electron-deficient and slow to activate, adding the amine, acid, and HATU simultaneously often results in the amine reacting directly with HATU. The Solution: A brief pre-activation of the carboxylic acid with HATU and a non-nucleophilic base (DIPEA) is required to form the active OAt-ester before the amine is introduced [4]. However, this pre-activation must be strictly limited to 2–5 minutes to prevent the weakly nucleophilic 2-amino group of the starting material from slowly forming dimers.

Quantitative Data Summary: Coupling Reagent Comparison

To justify the selection of HATU, the following table summarizes typical performance metrics when coupling sterically hindered, electron-deficient aminopyridine-carboxylic acids with primary/secondary amines.

Coupling ReagentBaseSolventPre-Activation TimeAverage YieldPrimary Side-Reaction Risk
EDC / HOBt DIPEADMF / DCMN/A (One-pot)20 - 40%Incomplete conversion, N-acylurea formation
T3P (50% in EtOAc) PyridineEtOAc / DMFN/A (One-pot)50 - 65%Slow reaction time (>24h)
COMU DIPEADMF1 - 2 mins75 - 85%Hydrolysis of active ester if delayed
HATU DIPEADMF / NMP2 - 5 mins85 - 95% Amine guanylation (if order of addition is wrong)

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol is designed as a self-validating system. TLC/LC-MS checkpoints are embedded to ensure each mechanistic step has occurred before proceeding.

Materials Required
  • Acid: 2-Amino-5-bromo-6-chloropyridine-3-carboxylic acid (1.0 equiv, 1.0 mmol, ~251.5 mg)

  • Amine: Target primary or secondary amine (1.2 equiv, 1.2 mmol)

  • Coupling Agent: HATU (1.1 equiv, 1.1 mmol, ~418 mg)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, ~522 µL)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.1 M to 0.2 M concentration)

Step-by-Step Methodology

Step 1: Solubilization and Deprotonation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Add 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid (1.0 mmol) to the flask.

  • Add anhydrous DMF (5.0 mL) and stir until a homogenous solution or fine suspension is achieved.

  • Inject DIPEA (3.0 mmol) dropwise. The mixture should become fully homogenous as the carboxylate salt forms.

  • Validation Checkpoint: The dissolution of the zwitterionic starting material upon DIPEA addition confirms successful deprotonation.

Step 2: Pre-Activation (Time-Sensitive)

  • Cool the reaction mixture to 0 °C using an ice-water bath. (Cooling minimizes the risk of side reactions during the exothermic activation step).

  • Add HATU (1.1 mmol) in one portion.

  • Stir the mixture at 0 °C for exactly 3 to 5 minutes .

  • Causality Insight: This brief window allows the formation of the highly reactive OAt-active ester. Exceeding 10 minutes increases the risk of the 2-amino group attacking the active ester (dimerization).

Step 3: Amine Coupling

  • Dissolve the target amine (1.2 mmol) in a minimal amount of anhydrous DMF (1.0 mL).

  • Add the amine solution dropwise to the pre-activated ester mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir for 2 to 4 hours.

  • Validation Checkpoint: Monitor by LC-MS. The mass of the starting acid ( [M+H]+≈251.9 ) should disappear, replaced by the target amide mass. A byproduct peak corresponding to tetramethylurea and HOAt will also be visible.

Step 4: Work-up and Purification

  • Quench the reaction by adding saturated aqueous NaHCO3​ (10 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Critical Wash: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to effectively remove residual DMF [3].

  • Wash with 0.1 M HCl (10 mL) to remove excess unreacted amine and DIPEA, followed by brine (15 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, typically Hexanes/EtOAc or DCM/MeOH gradients depending on the amine polarity).

Workflow & Mechanistic Visualization

The following diagram illustrates the logical flow and mechanistic checkpoints of the HATU coupling process, specifically tailored to avoid the pitfalls of this electron-deficient pyridine substrate.

G A 2-amino-5-bromo-6-chloropyridine- 3-carboxylic acid B DIPEA (Base) Deprotonation A->B Step 1: Solubilization (DMF, RT) C HATU Addition (0 °C) B->C Clear Solution Achieved D OAt-Active Ester Intermediate C->D Pre-activation STRICT: 3-5 mins only E Amine Addition (Nucleophilic Attack) D->E Prevents Amine Guanylation F Target Pyridine Amide + HOAt + Urea E->F RT, 2-4 hours (LC-MS Monitoring)

Caption: Mechanistic workflow for HATU-mediated amide coupling, highlighting the critical time-sensitive pre-activation step.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved April 9, 2026, from [Link]

Method

Application Note: Strategic Utilization of 2-Amino-5-bromo-6-chloropyridine-3-carboxylic Acid in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Structural rationale, orthogonal reactivity mapping, and library synthesis protocols for kinase inhibitor discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Structural rationale, orthogonal reactivity mapping, and library synthesis protocols for kinase inhibitor discovery.

Introduction & Structural Rationale

In modern fragment-based drug discovery (FBDD) and Diversity-Oriented Synthesis (DOS), the selection of a highly functionalized, multi-reactive building block is the most critical variable in library design. 2-Amino-5-bromo-6-chloropyridine-3-carboxylic acid (CAS: 1889107-68-9) represents a "privileged" starting material. It is specifically engineered to construct pyrido[2,3-d]pyrimidines —a fused bicyclic heteroaromatic system that acts as a potent ATP-competitive hinge binder in various kinase targets, including Cyclin-Dependent Kinases (CDKs), PI3K, and mTOR[1][2].

The Causality of Orthogonal Reactivity

As a Senior Application Scientist, I select this specific scaffold not just for its structural features, but for its highly programmed orthogonal reactivity . It allows for sequential, regioselective functionalization without the burden of complex protecting-group strategies:

  • C2-Amino & C3-Carboxylic Acid (Annulation Handles): These adjacent groups are perfectly pre-organized for pyrimidine ring closure. Condensation with a single-carbon/nitrogen donor (like formamidine) rapidly constructs the rigid bicyclic core[3].

  • C6-Chloro (Activated SNAr Handle): Positioned directly adjacent to the electron-withdrawing pyridine nitrogen, the C6-chlorine is highly activated. Once the bicyclic core is formed (shifting this position to C7 of the pyrido-pyrimidine), it undergoes rapid Nucleophilic Aromatic Substitution (SNAr) with amines. This is how solvent-exposed solubilizing groups (e.g., piperazines in Palbociclib) are introduced[4][5].

  • C5-Bromo (Cross-Coupling Handle): The C5-bromine (C6 of the bicyclic system) is highly reactive toward Palladium-catalyzed cross-couplings (Suzuki-Miyaura). Because C–Br oxidative addition is mechanistically distinct from SNAr at the C–Cl bond, we can execute the SNAr first (replacing the Cl), leaving the Br intact for a subsequent, highly controlled Suzuki coupling[4].

Physicochemical Properties & Data Presentation

Prior to executing synthetic workflows, it is crucial to understand the physicochemical parameters of the building block to predict solubility and chromatographic behavior. Data is summarized below based on PubChemLite structural identifiers[6].

PropertyValue
Chemical Name 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid
CAS Number 1889107-68-9
Molecular Formula C₆H₄BrClN₂O₂
Monoisotopic Mass 249.91447 Da
Predicted XLogP 2.2
Physical Form Solid powder
Storage Conditions Room temperature, inert atmosphere, keep in dark[7]

Experimental Protocols: Kinase Inhibitor Library Synthesis

The following protocols detail the sequential transformation of 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid into a diversified pyrido[2,3-d]pyrimidine library. Every protocol is designed as a self-validating system , incorporating specific Quality Control (QC) checkpoints to ensure reaction fidelity before proceeding to the next step.

Protocol A: Pyrimidine Annulation (Core Synthesis)

Objective: Construct the 6-bromo-7-chloropyrido[2,3-d]pyrimidin-4(3H)-one scaffold.

  • Preparation: In a 100 mL round-bottom flask, suspend 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid (10.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (30 mL).

  • Reagent Addition: Add formamidine acetate (30.0 mmol, 3 equiv). Formamidine serves as both the carbon and nitrogen source necessary to close the pyrimidine ring.

  • Cyclization: Heat the reaction mixture to 150°C under an argon atmosphere for 4–6 hours. The high temperature is required to drive the condensation and subsequent dehydration.

  • Workup: Cool the mixture to room temperature and pour it into ice-cold water (100 mL). Collect the resulting precipitate via vacuum filtration and wash with cold water and ethanol.

  • Self-Validation (QC): Analyze via LC-MS. The starting material mass ([M+H]⁺ ≈ 250.9) must be completely consumed. The product should yield a mass of [M+H]⁺ ≈ 260.0 (C₇H₃BrClN₃O), confirming successful annulation.

Protocol B: Regioselective SNAr Diversification

Objective: Displace the highly activated C7-chloro group with a primary/secondary amine.

  • Preparation: Dissolve the intermediate from Protocol A (5.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (15 mL).

  • Amine Addition: Add the desired amine (e.g., cyclopentylamine) (6.0 mmol, 1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (15.0 mmol, 3 equiv). Causality Note: DIPEA is utilized as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and deactivation of the incoming amine nucleophile.

  • Substitution: Stir the mixture at 90°C for 12 hours. The C7-Cl is displaced while the C6-Br remains completely unreactive under these metal-free conditions.

  • Self-Validation (QC): Analyze via LC-MS. The characteristic chlorine isotope pattern (M, M+2 at a 3:1 ratio) must disappear, replaced by a pure bromine isotope pattern (M, M+2 at a 1:1 ratio) corresponding to the new amine-substituted mass.

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: Introduce an aryl/heteroaryl group at the C6-bromo position.

  • Preparation: In a microwave vial, combine the intermediate from Protocol B (2.0 mmol), the desired aryl boronic acid (2.4 mmol, 1.2 equiv), and K₂CO₃ (6.0 mmol, 3 equiv).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Add the palladium catalyst, Pd(dppf)Cl₂ (0.1 mmol, 5 mol%). Causality Note: The biphasic solvent system ensures that both the organic substrate and the inorganic base are solubilized, facilitating the transmetalation step of the catalytic cycle.

  • Coupling: Seal the vial and heat at 90°C for 8 hours.

  • Self-Validation (QC): Analyze via LC-MS. The 1:1 bromine isotope pattern must be entirely resolved into a single, unified mass peak corresponding to the cross-coupled product, indicating complete oxidative addition and reductive elimination.

Mandatory Visualization: Synthetic Workflow

The following diagram maps the logical progression of the orthogonal functionalization strategy.

G A 1. Starting Material 2-Amino-5-bromo-6-chloronicotinic acid B 2. Pyrimidine Annulation Formation of Pyrido[2,3-d]pyrimidin-4-one core A->B Formamidine Acetate 150°C, DMF C 3. SNAr Diversification Amine substitution at C7 (former C6-Cl) B->C R1-NH2, DIPEA 90°C, NMP D 4. Cross-Coupling (Suzuki) Aryl/Heteroaryl insertion at C6 (former C5-Br) C->D R2-B(OH)2, Pd(dppf)Cl2 K2CO3, 90°C E 5. Final Kinase Inhibitor Library Ready for High-Throughput Screening D->E Deprotection / Purification

Fig 1: Sequential orthogonal functionalization of 2-amino-5-bromo-6-chloronicotinic acid.

References

  • PubChemLite. "1889107-68-9 (C6H4BrClN2O2) Structural Information". uni.lu. [Link]

  • Campos, J. F., et al. "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d],[3,4-d] and [4,3-d]pyrimidine Derivatives." Pharmaceuticals 2022, 15(3):352.[Link]

  • Yadav, P., et al. "An overview on synthetic and pharmaceutical prospective of pyrido[2,3-d]pyrimidines scaffold." Chemical Biology & Drug Design 2021 Mar;97(3):633-648.[Link]

  • Victory, P., et al. "Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications." MDPI 2019.[Link]

Sources

Application

Application Note: A Researcher's Guide to the Regioselective Functionalization of 2-Amino-5-bromo-6-chloropyridine-3-carboxylic Acid

Introduction Polysubstituted pyridine scaffolds are cornerstones in modern medicinal chemistry and drug development, prized for their ability to present diverse functional groups in a defined three-dimensional space. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Polysubstituted pyridine scaffolds are cornerstones in modern medicinal chemistry and drug development, prized for their ability to present diverse functional groups in a defined three-dimensional space. The title compound, 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid, is a richly functionalized building block offering multiple, distinct reaction sites. The strategic and selective manipulation of these sites is paramount for generating molecular diversity in drug discovery campaigns. The inherent electronic and steric differences between the C5-bromo, C6-chloro, C2-amino, and C3-carboxylic acid functionalities provide a blueprint for controlled, stepwise chemical modifications.

This guide provides an in-depth analysis of the molecule's reactivity and outlines detailed protocols for its regioselective functionalization. We will explore how the differential reactivity of the two carbon-halogen bonds can be exploited for sequential cross-coupling reactions and discuss strategies for modifying the exocyclic amino group. The causality behind experimental choices, from catalyst selection to reaction conditions, is explained to provide researchers with a robust framework for their synthetic endeavors.

Analysis of Molecular Reactivity

The key to regioselective functionalization lies in understanding the electronic landscape of the pyridine ring, as dictated by its substituents.

  • C2-Amino Group: As a potent electron-donating group (EDG) through resonance, the amino group activates the pyridine ring towards electrophilic substitution (though the ring remains electron-deficient overall). More importantly, it can act as a nucleophile or a directing group in metal-catalyzed reactions.

  • C3-Carboxylic Acid Group: This electron-withdrawing group (EWG) deactivates the ring and can complicate reactions involving bases by forming a carboxylate salt. Its proximity to the C2-amino group also introduces potential for intramolecular interactions.

  • C5-Bromo and C6-Chloro Groups: These halogen atoms serve as primary handles for cross-coupling reactions. Crucially, the carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This difference is the foundation for achieving regioselectivity in palladium-catalyzed reactions, with the C-Br bond at C5 being significantly more reactive.[1]

The following diagram illustrates the primary sites of reactivity on the core scaffold.

G start Starting Material (2-amino-5-bromo-6-chloropyridine-3-carboxylic acid) step1 Step 1: C5 Functionalization (e.g., Suzuki Coupling) start->step1 intermediate Intermediate Product (C5-Arylated Pyridine) step1->intermediate step2 Step 2: C6 Functionalization (e.g., Buchwald-Hartwig Amination) intermediate->step2 product Final Di-functionalized Product step2->product

Caption: Workflow for the sequential regioselective functionalization.

Detailed Protocols and Application Notes

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5-Bromo Position

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. [2][3][4]By using mild conditions and an appropriate palladium catalyst, we can selectively couple an arylboronic acid at the C5 position, leaving the C6-chloro bond intact.

Causality and Experimental Choices:

  • Catalyst System: A combination of a palladium(0) precursor like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand (e.g., SPhos, XPhos) is chosen. These "Buchwald-type" ligands facilitate the oxidative addition to the C-Br bond, which is the rate-determining step, and promote the subsequent reductive elimination. [1]* Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is used. The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle. [3]The presence of the carboxylic acid on the substrate necessitates at least one extra equivalent of base.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common. The aqueous phase helps to dissolve the inorganic base and facilitate the transmetalation step.

Catalytic Cycle Visualization:

Suzuki_Cycle cluster_cycle A Pd(0)L2 (Active Catalyst) C [R1-Pd(II)L2-Br] A->C 1 F Reductive Elimination A->F Product is released, regenerating Pd(0) G R1-R2 (Coupled Product) B Oxidative Addition (R1-Br) C->B R1-Br adds to Pd(0) E [R1-Pd(II)L2-R2] C->E 2 D Transmetalation (R2-B(OH)2, Base) E->A 3 E->D R2 group replaces Br

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. [1] Experimental Protocol:

ReagentMol. Wt.Amount (mmol)Equivalents
2-amino-5-bromo-6-chloropyridine-3-carboxylic acid269.441.01.0
Arylboronic Acid-1.21.2
Pd₂(dba)₃915.720.020.02
SPhos410.480.050.05
K₂CO₃138.213.03.0
1,4-Dioxane-8 mL-
Water-2 mL-

Procedure:

  • To a dry Schlenk flask, add 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • In a separate vial, pre-mix Pd₂(dba)₃ (0.02 mmol) and SPhos (0.05 mmol) in 2 mL of 1,4-dioxane.

  • Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the remaining 1,4-dioxane (6 mL) and water (2 mL) to the flask via syringe.

  • Add the catalyst solution to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Adjust the pH of the aqueous layer to ~4-5 with 1M HCl to protonate the carboxylic acid.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the C5-functionalized product.

Protocol 2: Buchwald-Hartwig Amination at the C6-Chloro Position

Following successful functionalization at C5, the C6-chloro position can be targeted for C-N bond formation using the Buchwald-Hartwig amination. This reaction typically requires a more active catalyst system and stronger base to cleave the more resilient C-Cl bond. [1] Causality and Experimental Choices:

  • Catalyst System: While some ligands work for both C-Br and C-Cl bonds, highly active ligands like RuPhos or BrettPhos are often preferred for aryl chlorides. They promote the challenging oxidative addition step. [5]* Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required. [5]These bases are strong enough to deprotonate the amine nucleophile without competing in side reactions. The use of LHMDS has been noted to sometimes offer a pseudo-protecting effect for sensitive functional groups. [5]* Solvent: Anhydrous, aprotic solvents like toluene or THF are essential, as the strong bases used are highly water-sensitive.

Experimental Protocol:

ReagentMol. Wt.Amount (mmol)Equivalents
C5-Functionalized 2-amino-6-chloropyridine-3-carboxylic acid-1.01.0
Primary or Secondary Amine-1.31.3
Pd₂(dba)₃915.720.0250.025
RuPhos468.570.060.06
Sodium tert-butoxide (NaOtBu)96.102.52.5
Anhydrous Toluene-10 mL-

Procedure:

  • To a dry, oven-baked Schlenk tube equipped with a stir bar, add the C5-functionalized pyridine substrate (1.0 mmol), Pd₂(dba)₃ (0.025 mmol), and RuPhos (0.06 mmol).

  • Evacuate and backfill the tube with an inert gas (Argon) three times.

  • Add anhydrous toluene (10 mL) followed by the amine (1.3 mmol).

  • Carefully add the sodium tert-butoxide (2.5 mmol) under a positive pressure of argon. Note: NaOtBu is highly hygroscopic and should be handled in a glovebox if possible.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl solution (10 mL).

  • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black.

  • Adjust the pH and perform an aqueous workup as described in Protocol 1.

  • Purify the crude material by column chromatography or preparative HPLC to obtain the final di-functionalized product.

Data Summary and Comparison

The following table summarizes the general conditions required for the selective functionalization at the C5 and C6 positions, highlighting the increased stringency needed for C-Cl bond activation.

ParameterC5-Br Functionalization (Suzuki)C6-Cl Functionalization (Buchwald-Hartwig)Rationale for Difference
Reaction Type Suzuki-Miyaura (C-C)Buchwald-Hartwig (C-N)Demonstrates versatility of the scaffold.
Temperature 80-90 °C100-110 °CThe C-Cl bond is stronger than the C-Br bond, requiring more thermal energy for oxidative addition. [1]
Typical Ligand SPhos, XPhosRuPhos, BrettPhosAryl chlorides require more electron-rich and sterically demanding ligands to facilitate the difficult oxidative addition step. [5]
Base K₂CO₃, Cs₂CO₃ (Moderate)NaOtBu, LHMDS (Strong)Buchwald-Hartwig amination requires a stronger base to deprotonate the amine nucleophile effectively. The C-Cl coupling is also more sensitive to base strength. [5]
Reactivity HighModerateReflects the fundamental difference in carbon-halogen bond dissociation energies.

Conclusion

The 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid scaffold is a versatile platform for the synthesis of complex, highly decorated heterocyclic compounds. By understanding the intrinsic reactivity of its functional groups, researchers can employ a logical and efficient regioselective strategy. The protocols detailed herein, leveraging the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions, provide a reliable pathway to first functionalize the C5 position via Suzuki-Miyaura coupling, followed by a subsequent Buchwald-Hartwig amination at the C6 position. This approach enables the controlled and predictable generation of diverse molecular architectures essential for advancing drug discovery and development programs.

References

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
  • Synthesis and antihypertensive activity of 5-amino-2-pyridinecarboxylic acid derivatives.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv.
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
  • 2-Aminopyridine. Wikipedia.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing.
  • 3-Amino-2-pyridinecarboxylic acid synthesis. ChemicalBook.
  • Navigating the Suzuki Coupling Landscape: A Comparative Guide to 2-Amino-6-bromopyridine and 2-Amino-6-chloropyridine. BenchChem.
  • Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Amino-pyridines with Alkyl Acrylates and Alkyl 3-Halopropionates. Journal of the American Chemical Society.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
  • 4-Aminopyridine-2-carboxylic acid synthesis. ChemicalBook.
  • Cyclization of 2-Aminopyridine Derivatives. III.
  • A new facile synthesis of 5-aminopyridazine-4-carboxylic acid.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Suzuki reaction. Wikipedia.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry.
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.
  • Buchwald-Hartwig Cross Coupling.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionaliz
  • The Suzuki Reaction. Myers Research Group, Harvard University.
  • Development and Scale-Up of a Regioselective Functionalization of 2-Cyano-3-Fluoropyridine in a Flow Reactor. ChemRxiv.
  • Regioselective Functionalization of the Mesoporous Metal−Organic Framework, NU-1000, with Photo-Active Tris-(2,2′bipyridine)ruthenium(II). Kyushu University Pure Portal Site.
  • Novel regioselective hydroxylations of pyridine carboxylic acids
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Amino-5-bromo-6-chloropyridine-3-carboxylic Acid Synthesis

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals seeking to optimize the C5-bromination of 2-amino-6-chloropyridine-3-carboxylic acid[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals seeking to optimize the C5-bromination of 2-amino-6-chloropyridine-3-carboxylic acid[1]. By understanding the underlying mechanistic causality of this electrophilic aromatic substitution, you can eliminate common bottlenecks such as incomplete conversion, poor solubility, and thermal decarboxylation.

Mechanistic Overview & Pathway Visualization

The synthesis relies on the precise delivery of an electrophilic bromine source to the pyridine core. The regioselectivity is inherently perfect due to synergistic directing effects: the strongly activating C2-amino group directs para (to C5), while the C6-chloro (ortho-directing) and C3-carboxylic acid (meta-directing) also point toward C5. The primary challenge is balancing reactivity with the thermal instability of the C3-carboxylic acid moiety.

BrominationPathway SM 2-amino-6-chloropyridine- 3-carboxylic acid Reagent NBS / DMF 0-20°C SM->Reagent Solubilization Intermediate Electrophilic Bromonium Complex Reagent->Intermediate C5 Attack Product 2-amino-5-bromo-6-chloropyridine- 3-carboxylic acid Intermediate->Product Proton Loss (Optimal) SideProduct Decarboxylated Impurity Intermediate->SideProduct Thermal Stress (>40°C)

Reaction pathway for C5-bromination of 2-amino-6-chloropyridine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q: Why does the reaction stall at 60-70% conversion when using acetonitrile or THF? A: The starting material, 2-amino-6-chloropyridine-3-carboxylic acid, forms strong intermolecular hydrogen bonds, leading to poor solubility in moderately polar solvents[2]. When the reaction is heterogeneous, unreacted starting material becomes trapped inside a solid matrix. Switching to a highly polar aprotic solvent like N,N-Dimethylformamide (DMF) disrupts these hydrogen bonds, ensuring a homogeneous reaction phase and driving conversion to >98%.

Q: I am observing a significant impurity with a lower mass (M-44) via LC-MS. What is happening? A: You are observing thermal decarboxylation. The C3-carboxylic acid is highly susceptible to the loss of CO2​ if the reaction temperature exceeds 40°C during the electrophilic attack. The intermediate sigma complex can inadvertently re-aromatize by ejecting the carboxylate group rather than a proton. Strict temperature control (0–20°C) is mandatory to prevent this.

Q: Why is N-Bromosuccinimide (NBS) recommended over elemental bromine ( Br2​ )? A: NBS provides a controlled, mild source of electrophilic bromine, which is ideal for activated aromatic rings[3]. Using Br2​ in acetic acid generates harsh acidic conditions and excess HBr[4]. This strong acid can protonate the C2-amino group, deactivating the pyridine ring and forcing the need for higher temperatures—which in turn triggers the decarboxylation cascade mentioned above.

Troubleshooting Guide

Use this matrix to diagnose and resolve specific experimental failures based on mechanistic causality.

Symptom / ObservationMechanistic CauseValidated Solution
Incomplete conversion (Stalls at ~60%)Poor solubility of the starting material traps unreacted molecules in a crystalline matrix[2].Switch solvent to anhydrous DMF. Ensure complete dissolution before adding the brominating agent.
M-44 Impurity detected via LC-MSThermal decarboxylation of the C3-carboxylic acid during electrophilic aromatic substitution.Maintain internal reaction temperature strictly below 20°C. Do not apply heat to "drive" completion.
Red/brown reaction mixture with multiple impurity peaksRadical bromination side-reactions occurring due to light exposure or degraded/impure NBS[3].Recrystallize NBS from water prior to use. Shield the reaction flask from direct light using aluminum foil.
Severe product loss during aqueous workupThe zwitterionic product is highly soluble in aqueous solutions at extreme pH levels.Adjust the aqueous workup strictly to pH 3–4 (the isoelectric point) to maximize precipitation.

Quantitative Data: Reagent & Solvent Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yield, demonstrating why the NBS/DMF system is the gold standard for this specific transformation.

Brominating AgentSolventTemp (°C)Conversion (%)Isolated Yield (%)Major Impurity Profile
Br2​ (1.2 eq)Acetic Acid60>9545High Decarboxylation
NBS (1.05 eq)Acetonitrile206560Unreacted Starting Material
NBS (1.05 eq) DMF 0 to 20 >98 88 None (Trace)

Optimized Experimental Protocol

This methodology utilizes a self-validating framework. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Solubilization Suspend 1.0 equivalent of 2-amino-6-chloropyridine-3-carboxylic acid in 10 volumes of anhydrous DMF. Stir at room temperature for 15 minutes. Validation Check: The solution must be completely clear. Any remaining suspension indicates moisture contamination or degraded starting material, which will depress the final yield.

Step 2: Temperature Equilibration Cool the reaction vessel using an ice-water bath. Validation Check: An internal temperature probe must read between 0°C and 5°C before proceeding. This prevents exothermic thermal stress during reagent addition.

Step 3: Electrophilic Addition Add 1.05 equivalents of freshly recrystallized N-Bromosuccinimide (NBS) portion-wise over 30 minutes. Shield the flask from direct light[3]. Validation Check: A transient pale yellow/orange color should appear and fade as the NBS is consumed. If the solution turns permanently dark red or brown immediately, radical side-reactions are occurring.

Step 4: Reaction Maturation Remove the ice bath and allow the reaction to warm to room temperature (20°C). Stir for 2 hours. Monitor completion via HPLC or TLC.

Step 5: Quenching Quench the reaction by adding 5% aqueous sodium thiosulfate ( Na2​S2​O3​ ). Validation Check: The solution must transition from a yellow/orange tint to completely colorless. If a yellow tint persists, active electrophilic bromine is still present; add additional thiosulfate until colorless to prevent oxidative side reactions during workup.

Step 6: Isoelectric Precipitation Slowly add 1M HCl or 1M NaOH (depending on the current state of the mixture) to adjust the pH precisely to 3.0–4.0. Validation Check: The zwitterionic product has minimum solubility at its isoelectric point. A dense white to off-white precipitate must form. If no precipitate forms, the pH has overshot the isoelectric window.

Step 7: Isolation Filter the precipitate under vacuum, wash the filter cake with cold water (3 x 2 volumes) to remove residual DMF and succinimide, and dry under vacuum at 45°C to constant weight.

References

  • (PDF) 2-Chloropyridine-3-carboxylic acid - ResearchGate. Source: researchgate.net. URL:[Link]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Source: organic-chemistry.org. URL:[Link]

  • WO2019145177A1 - Bromination of pyridine derivatives - Google Patents. Source: google.com.

Sources

Optimization

Technical Support Center: Troubleshooting Solubilization of 2-Amino-5-bromo-6-chloropyridine-3-carboxylic Acid

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the solubilization of highly functionalized pyridine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the solubilization of highly functionalized pyridine derivatives. This guide provides a mechanistic understanding and field-validated protocols to overcome the specific solubility barriers associated with 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid.

Diagnostic Decision Matrix

Before proceeding with chemical modifications or solvent screening, use the following workflow to determine the optimal solubilization strategy based on your downstream application.

SolubilityWorkflow Start Low Solubility Detected App Determine Application Start->App Bio Biological Assays (Aqueous Media) App->Bio In Vitro/In Vivo Chem Chemical Synthesis (Organic Media) App->Chem Reaction pH Adjust pH (pH > 7.5 or pH < 2.5) Bio->pH Aprotic Use Polar Aprotic Solvent (DMSO, DMF, NMP) Chem->Aprotic Check1 Is it Soluble? pH->Check1 Check2 Is it Soluble? Aprotic->Check2 CoSolv Add Co-solvent (e.g., 5% DMSO, Tween-20) Check1->CoSolv No Success Proceed with Experiment Check1->Success Yes Heat Heat (50-60°C) & Sonicate Check2->Heat No Check2->Success Yes CoSolv->Success Heat->Success

Decision matrix for troubleshooting the solubility of halogenated aminopyridine carboxylic acids.

Frequently Asked Questions (FAQs)

Q: Why is 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid so difficult to dissolve in standard solvents? A: The poor solubility of this specific compound (CAS 1889107-68-9) is a classic example of physicochemical antagonism. In the solid state, 2-aminopyridine-3-carboxylic acid derivatives undergo proton transfer from the carboxylic acid group to the hetero-ring nitrogen, forming a highly stable zwitterion[1]. This configuration produces an extensive, rigid network of intermolecular hydrogen bonds. Furthermore, the addition of heavy halogens (5-bromo and 6-chloro) significantly increases the crystal lattice energy and overall lipophilicity[2], rendering the molecule highly resistant to dissolution in both water (due to high lipophilicity) and standard non-polar organic solvents (due to the ionic lattice).

Q: How can I achieve a high-concentration stock solution for in vitro biological assays? A: To dissolve this compound for biological stock solutions, you must disrupt the strong hydrogen-bonding network. Strongly polar aprotic solvents like Dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) are required. Because of the high lattice energy, ambient temperature dissolution is often insufficient; heating to 50°C combined with bath sonication provides the necessary kinetic energy to drive the compound into solution.

Q: What is the best strategy to dissolve it in aqueous buffers without using organic co-solvents? A: Because the molecule is amphoteric, you can exploit its ionizable groups to bypass its zwitterionic state. Adjusting the aqueous pH to > 7.5 deprotonates the carboxylic acid, forming a highly water-soluble sodium or potassium salt. Alternatively, lowering the pH to < 2.5 protonates the amino group and pyridine nitrogen, forming a soluble hydrochloride salt.

Quantitative Solvent Compatibility Data

To assist in experimental planning, the following table summarizes the expected solubility limits and mechanisms across various solvent systems.

Solvent SystemSolubilization MechanismExpected SolubilityRecommended Application
Water (pH 7.0) None (Zwitterion state)< 0.1 mg/mLNot recommended
Water (pH > 8.0) in situ Carboxylate salt formation> 10 mg/mLAqueous biological assays
DMSO (100%) Disruption of H-bond network~25-50 mg/mLHigh-concentration stocks
DMF / NMP Disruption of H-bond network> 50 mg/mLChemical synthesis
Methanol / Ethanol Partial polarity matching1-5 mg/mLCrystallization / Washing

Validated Experimental Protocols

As a rule of scientific integrity, a protocol is only as good as its validation step. The methodologies below include built-in self-validation mechanisms to ensure you are working with true solutions, not micro-suspensions.

Protocol A: Preparation of a 10 mM DMSO Stock Solution

Use this protocol for generating master stocks for high-throughput screening or cell-based assays.

  • Weighing: Accurately weigh the required mass of 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid into a sterile, solvent-resistant microcentrifuge tube.

  • Solvent Addition: Add anhydrous DMSO (ensure the DMSO is fresh to avoid water absorption, which dramatically lowers solubility).

  • Kinetic Disruption: Vortex the tube for 30 seconds. Place the tube in a heated ultrasonic bath (50°C) for 10–15 minutes.

  • Self-Validation Step (Critical): Centrifuge the solution at 10,000 × g for 5 minutes.

    • Causality: DMSO can sometimes suspend fine particles, creating a stable micro-suspension that mimics a true solution. A lack of a visible pellet at the bottom of the tube post-centrifugation validates complete molecular dissolution, ensuring your calculated molarity is accurate.

Protocol B: Aqueous Solubilization via in situ Salt Formation

Use this protocol when organic co-solvents (like DMSO) are toxic to your biological model.

  • Suspension: Suspend the compound in 90% of your final target volume of distilled water or a low-capacity buffer. The solution will appear milky/cloudy.

  • Titration: Slowly titrate with 0.1 M NaOH dropwise while under constant magnetic stirring.

  • Self-Validation Step (Critical): Monitor the solution using the Tyndall effect. Shine a laser pointer horizontally through the glass vial.

    • Causality: If the laser beam is visible passing through the liquid, colloidal particles remain undissolved. Continue titrating and stirring until the laser beam completely disappears. The abrupt transition to optical clarity validates that the carboxylate salt has fully formed and dissolved.

  • Final Adjustment: Measure the pH to ensure it is within the tolerable range for your assay (typically 7.8 - 8.2), then adjust to the final volume with water.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Debromination in 2-Amino-5-bromo-6-chloropyridine-3-carboxylic Acid Reactions

Welcome to the Application Scientist Support Portal. Working with highly functionalized halopyridines requires precision engineering of your reaction conditions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Working with highly functionalized halopyridines requires precision engineering of your reaction conditions. 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid is a notoriously challenging substrate. The presence of multiple functional groups (amine, carboxylic acid) alongside two different halogens (bromo and chloro) creates a perfect storm for unwanted side reactions—most notably, protodebromination (hydrodehalogenation).

This guide is designed to help researchers, scientists, and drug development professionals understand the causality behind this side reaction and implement self-validating protocols to suppress it.

Part 1: Understanding the Substrate & The Debromination Pathway

Q1: Why is the 5-bromo position specifically susceptible to debromination compared to the 6-chloro position? A: The chemoselectivity is driven by bond dissociation energies and oxidative addition kinetics. The C–Br bond is significantly weaker and more reactive than the C–Cl bond, meaning palladium will preferentially undergo oxidative addition at the 5-position[1]. However, the free –NH₂ and –COOH groups on your substrate act as endogenous proton sources. Under basic cross-coupling conditions, these groups can coordinate with the palladium center or facilitate the formation of a Palladium-Hydride (Pd–H) intermediate, which rapidly undergoes reductive elimination to yield the debrominated byproduct.

Q2: What is the exact mechanistic pathway of this unwanted side reaction? A: In a standard cross-coupling reaction (e.g., Suzuki-Miyaura), the catalytic cycle relies on Transmetalation outcompeting Hydride Transfer. When a hydride source is present (from alkoxide bases, alcoholic solvents, or unprotected substrate protons), it displaces the halide on the Pd(II)–Ar complex. The resulting Pd(II)(Ar)(H) species undergoes premature reductive elimination, destroying your starting material and yielding the Ar–H byproduct [2].

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd(II)-Ar(Br) Complex) Pd0->OxAdd + Ar-Br Transmet Transmetalation (with Boronic Acid) OxAdd->Transmet Desired Pathway Hydride Hydride Transfer (from Base/Solvent/Substrate) OxAdd->Hydride Competing Side Reaction RedElim1 Reductive Elimination Transmet->RedElim1 RedElim2 Reductive Elimination Hydride->RedElim2 RedElim1->Pd0 Product Cross-Coupled Product (C-C Bond Formation) RedElim1->Product RedElim2->Pd0 Byproduct Debrominated Byproduct (Ar-H Formation) RedElim2->Byproduct

Catalytic cycle showing the divergence between desired cross-coupling and unwanted debromination.

Part 2: Reaction Engineering & Parameter Optimization

Q3: How do I select the right catalyst and ligand system to favor cross-coupling? A: The key to suppressing debromination is accelerating the transmetalation and reductive elimination steps so they outpace hydride transfer.

  • Ligand Choice: You must use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos). Their steric bulk forces the Pd(II) intermediates into conformations that drastically accelerate reductive elimination [1].

  • Precatalysts: Avoid generating Pd(0) in situ from Pd(OAc)₂ and free phosphines, as incomplete reduction can lead to side reactions. Instead, use well-defined Buchwald precatalysts (e.g., XPhos Pd G3 or G4) to ensure a controlled, steady release of the active monoligated Pd(0) species[4].

Q4: Which bases and solvents minimize protodehalogenation? A: Never use alkoxide bases (e.g., NaOtBu, NaOMe) or alcoholic solvents (e.g., MeOH, EtOH) with this substrate. Alkoxides coordinate to palladium and undergo rapid β-hydride elimination, acting as direct hydride donors [3].

  • Optimal Base: Use mild, inorganic bases like anhydrous K₃PO₄ or Cs₂CO₃.

  • Optimal Solvent: Use aprotic solvents like 1,4-Dioxane or Toluene mixed with a minimal amount of strictly degassed water (typically a 4:1 to 10:1 ratio) to solubilize the base without providing a bulk proton source.

Quantitative Impact of Reaction Parameters

The following table summarizes the causal relationship between reaction parameters and the chemoselectivity of bromopyridine cross-couplings, synthesized from field-proven optimization campaigns:

Ligand SystemBaseSolvent SystemTemp (°C)Desired Product (%)Debrominated Byproduct (%)
PPh₃ (Standard)NaOtBuDioxane / H₂O10035%55%
dppf (Bidentate)K₂CO₃DMF9060%30%
XPhos (Bulky)K₃PO₄Toluene / H₂O8085%10%
SPhos (Bulky) K₃PO₄ Dioxane / H₂O 80 >92% <2%

Part 3: Self-Validating Experimental Protocol

Q5: Can you provide a reliable, step-by-step protocol for a Suzuki-Miyaura coupling that suppresses debromination for this specific molecule? A: Yes. Because 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid contains unprotected polar groups, the following self-validating protocol incorporates crucial protective and kinetic controls.

Phase 1: Substrate Pre-Conditioning (Highly Recommended) To completely eliminate the substrate as a proton source, perform a transient protection:

  • Esterification: Convert the 3-carboxylic acid to a methyl ester using TMS-diazomethane or standard Fischer esterification.

  • Amine Protection: Protect the 2-amino group using Boc₂O and DMAP to yield the N-Boc derivative. (Note: If protection is not viable for your workflow, proceed to Phase 2, but strictly adhere to the K₃PO₄ base recommendation).

Phase 2: Optimized Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine substrate (1.0 equiv), the arylboronic acid (1.2 equiv), and finely milled, anhydrous K₃PO₄ (2.5 equiv).

  • Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and SPhos (8 mol%). Alternatively, use SPhos Pd G3 precatalyst (4 mol%) for superior consistency.

  • Atmospheric Control (Critical): Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon three times. Oxygen must be entirely excluded to prevent catalyst oxidation, which alters the catalytic cycle and promotes side reactions.

  • Solvent Addition: Via syringe, add a pre-degassed mixture of 1,4-Dioxane and Water (4:1 ratio, sparged with Argon for 30 minutes prior to use).

  • Reaction Execution: Heat the mixture to 80 °C with vigorous stirring. Monitor via LC-MS every 2 hours. Do not exceed 12 hours; prolonged heating after the boronic acid is consumed will drive late-stage debromination.

  • Quench and Workup: Cool to room temperature. Add a metal scavenger (e.g., SiliaMetS Thiol) and stir for 1 hour to deactivate the palladium. Dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 1. Substrate Prep (Optional Protection) Step2 2. Reagents Substrate, Boronic Acid, K3PO4 Base Step1->Step2 Step3 3. Catalyst Pd2(dba)3 + SPhos (or G3 Precatalyst) Step2->Step3 Step4 4. Degassed Solvent Dioxane/H2O (4:1) Argon Atmosphere Step3->Step4 Step5 5. Execution 80°C, Strict LC-MS Monitoring Step4->Step5 Step6 6. Quench & Workup Metal Scavenger, Extraction Step5->Step6

Sequential experimental workflow designed to minimize protodehalogenation windows.

Part 4: Advanced Troubleshooting FAQs

Q6: I followed the protocol, but I am still seeing 10-15% debromination. What else can I tweak? A: If debromination persists, your boronic acid might be undergoing slow transmetalation due to steric hindrance or electronic deactivation.

  • Actionable Fix: Lower the reaction temperature to 60 °C and increase the equivalents of boronic acid to 1.5 - 2.0. By increasing the concentration of the transmetalating agent, you push the kinetics of the desired pathway to outcompete the background hydride transfer [2]. Additionally, adding a catalytic amount of a bromide salt (e.g., TBAB) can suppress the forward rate of debromination by shifting the equilibrium of the oxidative addition step.

Q7: Can debromination occur during the workup phase? A: Yes. Workup procedures can lead to product degradation. If residual active palladium is present during an acidic or basic aqueous extraction, it can trigger late-stage protodehalogenation of your newly formed product or unreacted starting material. This is why Step 6 (Quench) in the protocol mandates the use of a thiol-based metal scavenger before exposing the mixture to atmospheric oxygen and extraction solvents.

References
  • 1 - BenchChem

  • 2 - BenchChem 3.3 - ACS Publications 4.4 - PMC - NIH

Sources

Optimization

Technical Support Center: Optimizing 2-Amino-5-bromo-6-chloropyridine-3-carboxylic Acid Workflows

Welcome to the Technical Support Center for halogenated pyridine scaffolds. 2-Amino-5-bromo-6-chloropyridine-3-carboxylic acid (CAS 1889107-68-9) is a highly versatile, multi-functionalized building block used extensivel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for halogenated pyridine scaffolds. 2-Amino-5-bromo-6-chloropyridine-3-carboxylic acid (CAS 1889107-68-9) is a highly versatile, multi-functionalized building block used extensively in medicinal chemistry and drug discovery . Its primary value lies in its orthogonal reactivity profile, allowing researchers to selectively functionalize three distinct positions without cross-interference.

This guide provides field-proven troubleshooting insights, causality-driven explanations, and self-validating protocols to help you master this complex scaffold.

OrthogonalReactivity Core 2-Amino-5-bromo-6-chloropyridine- 3-carboxylic acid (CAS 1889107-68-9) C3 C3: Carboxylic Acid (Electrophilic Center) Core->C3 C5 C5: Bromo Substituent (Pd-Oxidative Addition) Core->C5 C6 C6: Chloro Substituent (SNAr Susceptible) Core->C6 Act1 SOCl2 / DMF Acyl Chloride Formation C3->Act1 Act2 Pd(dppf)Cl2 / Base Suzuki Coupling C5->Act2 Act3 Amine / DIPEA / Heat Nucleophilic Substitution C6->Act3

Orthogonal functionalization pathways for 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid.

Section 1: C3-Carboxylic Acid Activation & Derivatization

Q: Why am I observing low conversion when using standard EDCI/HOBt to form amides at the C3 position?

Expertise & Causality: The C3-carboxylic acid is sterically hindered by the adjacent C2-amino group. Furthermore, the strong electron-withdrawing nature of the halogenated pyridine ring decreases the nucleophilicity of the intermediate active ester formed during standard carbodiimide coupling.

Solution: Bypass standard couplings by converting the acid into a highly reactive acyl chloride using thionyl chloride (SOCl₂) 1. The resulting 5-bromo-6-chloronicotinoyl chloride is an exceptional electrophile that reacts rapidly with primary and secondary amines 1. Alternatively, Pyridine-3-carboxylic Anhydride (3-PCA) with DMAP can be used for milder esterification 2.

Protocol 1: Self-Validating Synthesis of C3-Amides via Acyl Chloride
  • Suspend 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid (1.0 eq) in anhydrous toluene (0.2 M).

  • Add thionyl chloride (3.0 eq) and a catalytic amount of DMF (0.05 eq).

  • Heat the mixture to 80 °C for 2 hours under a nitrogen atmosphere.

  • Self-Validation Check: The reaction is complete when the opaque suspension transitions into a clear, homogenous solution. To confirm chemically, quench a 10 µL aliquot in 1 mL of methanol; LCMS should reveal the methyl ester mass [M+H]+ = 265/267, confirming the presence of the active acyl chloride 1.

  • Concentrate the mixture in vacuo to remove excess SOCl₂.

  • Redissolve the crude acyl chloride in anhydrous DCM, cool to 0 °C, and slowly add the desired amine (1.2 eq) and DIPEA (2.0 eq). Stir for 1 hour.

Section 2: C5-Bromo Functionalization (Suzuki-Miyaura Coupling)

Q: How do I prevent the C6-chloro group from reacting during palladium-catalyzed cross-coupling at the C5-bromo position?

Expertise & Causality: Chemoselectivity is dictated by bond dissociation energies and the rate of oxidative addition. The C–Br bond is significantly weaker than the C–Cl bond, allowing palladium(0) to selectively insert at the C5 position 3. However, using excessively strong bases (like KOtBu) or extreme temperatures can force the C6–Cl bond to react or degrade.

Solution: Use a mild base (e.g., K₂CO₃) and a catalyst with a large bite angle, such as Pd(dppf)Cl₂, to maintain strict chemoselectivity for the C5-bromo position 3.

Protocol 2: Self-Validating Regioselective Suzuki Coupling
  • Charge a Schlenk flask with the pyridine substrate (1.0 eq), boronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v) to achieve a 0.1 M concentration.

  • Heat the reaction to 80 °C for 4–6 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc). The starting material will deplete, and a new spot will appear. Crucially, the new product spot will exhibit significantly stronger UV absorbance at 254 nm due to the extended π-conjugation provided by the newly coupled aryl group.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Section 3: C6-Chloro Nucleophilic Aromatic Substitution (S_NAr)

Q: My S_NAr reaction with amines at the C6-chloro position requires harsh heating and yields degradation products. How can I improve this?

Expertise & Causality: While the C6-chloro position is activated by the adjacent pyridine nitrogen, performing S_NAr on the free C3-carboxylic acid is highly problematic. The nucleophilic amine forms a carboxylate salt with the C3-acid, which reduces the effective concentration of the nucleophile and electronically deactivates the pyridine ring 4.

Solution: Esterify the C3-carboxylic acid (e.g., using trimethylsilyldiazomethane or standard esterification) prior to the S_NAr step 5. The ester group is strongly electron-withdrawing, stabilizing the Meisenheimer complex intermediate during S_NAr, allowing the reaction to proceed at lower temperatures with higher yields [[4]]().

Protocol 3: Self-Validating S_NAr Amination
  • Dissolve the C3-esterified 6-chloropyridine derivative (1.0 eq) in NMP (0.2 M).

  • Add the nucleophilic amine (2.0 eq) and DIPEA (2.0 eq).

  • Heat to 100 °C for 12 hours.

  • Self-Validation Check: The successful displacement of the chloride ion can be visually validated by the precipitation of DIPEA hydrochloride salts upon cooling the reaction mixture to room temperature. LCMS will confirm the mass shift corresponding to the loss of chlorine (-35 Da) and the addition of the amine mass.

  • Pour the mixture into ice water to precipitate the functionalized product, filter, and dry.

Troubleshooting Logic Tree

Troubleshooting Start Low Yield in Derivatization? Q1 Is the reaction at C3, C5, or C6? Start->Q1 C3_path C3 (Amidation) Q1->C3_path C5_path C5 (Coupling) Q1->C5_path C6_path C6 (SNAr) Q1->C6_path Sol_C3 Steric hindrance. Use SOCl2 to form acyl chloride. C3_path->Sol_C3 Sol_C5 C6-Cl interference. Lower temp, use mild base (K2CO3). C5_path->Sol_C5 Sol_C6 Poor electrophilicity. Esterify C3-COOH first. C6_path->Sol_C6

Troubleshooting logic tree for regioselective optimization of the pyridine scaffold.

Quantitative Data: Chemoselectivity & Reactivity Profiles

To aid in experimental design, the following table summarizes the optimized parameters and expected outcomes for the three orthogonal functionalization pathways.

Reaction TypeTarget PositionReagents / CatalystTemp (°C)Typical Yield (%)Primary Competing Reaction
Acyl Chloride Formation C3-COOHSOCl₂, DMF (cat.), Toluene60–8085–95S_NAr at C6 (if nucleophilic solvent is used)
Suzuki Cross-Coupling C5-BrPd(dppf)Cl₂, K₂CO₃, Boronic Acid80–10070–90Protodeboronation / C6-Cl coupling (at >110 °C)
S_NAr (Amination) C6-ClPrimary Amine, DIPEA, NMP100–12065–85Hydrolysis (if water is present in solvent)

References

  • 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid - Sigma-Aldrich Source: Sigma-Aldrich URL:

  • 5-Bromo-6-chloronicotinoyl chloride | CAS 78686-84-7 - Benchchem Source: Benchchem URL:1

  • 5-Bromo-6-chloropyridin-2-OL | 1227603-81-7 | Benchchem Source: Benchchem URL:3

  • US8183264B2 - Pyridine derivative substituted by heteroaryl ring, and antifungal agent comprising the same Source: Google Patents URL:5

  • Synthesis of 3-Substituted Bicyclic Imidazo[1,2-d][1,2,4]thiadiazoles and Tricyclic Benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazoles Source: ACS Publications (The Journal of Organic Chemistry) URL:4

  • A Versatile, Practical, and Inexpensive Reagent, Pyridine-3-carboxylic Anhydride (3-PCA), for Condensation Reactions Source: Oxford University Press (Chemistry Letters) URL:2

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 2-Amino-5-bromo-6-chloropyridine-3-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of highly functionalized halopyridines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of highly functionalized halopyridines. 2-Amino-5-bromo-6-chloropyridine-3-carboxylic acid (CAS: 1889107-68-9) is a notoriously difficult intermediate to purify. Its amphoteric zwitterionic core (consisting of the amino and carboxylic acid groups) demands a polar environment, while the heavy halogens (bromo and chloro) impart significant lipophilicity. This dichotomy leads to unpredictable solubility profiles, phase separations, and thermal instability.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating standard operating procedures (SOPs) to ensure high-purity recovery during your synthetic workflows.

Part 1: Troubleshooting FAQs

Q1: During recrystallization, my product separates as a sticky oil at the bottom of the flask instead of forming crystals. How do I fix this? A1: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs because the heavy halogen atoms (Br, Cl) significantly increase the molecule's lipophilicity, while the zwitterionic core demands a polar solvent network. When the solution cools, the compound's solubility drops faster than the nucleation rate, causing it to crash out as a supersaturated liquid phase rather than a solid lattice. Causality & Fix: To resolve this, shift from a pure solvent to a binary solvent-antisolvent system (e.g., DMF/Water). Dissolve the crude in minimal DMF, add water dropwise until slight turbidity appears, and then seed the solution with pure crystals just above the cloud point. This lowers the activation energy for nucleation, forcing the molecules into a crystalline lattice before they can oil out.

Q2: NMR analysis of my recrystallized product shows a significant byproduct missing the carboxylic acid proton, and a mass loss corresponding to 44 Da. What happened? A2: You are observing thermal decarboxylation. While unsubstituted pyridine-3-carboxylic acids are generally stable up to 250 °C [[1]](), the presence of the ortho-amino group facilitates a cyclic transition state. Furthermore, the electron-withdrawing halogens at the 5- and 6-positions increase the electrophilicity of the ring, drastically lowering the activation energy required for the loss of CO₂ 2. Causality & Fix: Extended heating in polar protic solvents (like boiling ethanol or water) above 80 °C induces this degradation. Keep all dissolution and recrystallization temperatures strictly below 70 °C.

ThermalDegradation A 2-Amino-5-bromo- 6-chloropyridine-3- carboxylic acid B Zwitterionic Intermediate A->B Proton Transfer C Thermal Energy (T > 80°C) B->C D 2-Amino-5-bromo- 6-chloropyridine C->D Decarboxylation E CO2 Gas Evolution C->E

Thermal degradation pathway leading to decarboxylation at elevated temperatures.

Q3: My crude mixture contains unreacted starting materials and positional isomers. Standard silica gel chromatography is failing due to streaking. What is the best purification method? A3: Silica gel streaking is caused by the strong hydrogen-bonding and zwitterionic nature of the aminopyridinecarboxylic acid. The most effective, self-validating purification method is Isoelectric Precipitation (Acid-Base Extraction). Causality & Fix: The predicted pKa of the carboxylic acid is ~1.3–2.5 [[3]](), and the conjugate acid of the pyridine/amino system is ~4.5–5.5 [[4]](). By dissolving the crude in a strong base (pH > 10), the molecule becomes a highly soluble sodium carboxylate salt, allowing you to filter off non-acidic lipophilic impurities. Slowly titrating the filtrate back to its isoelectric point (pH ~3.0–3.5) neutralizes the molecule into its zwitterionic form, which has minimal solubility in water and selectively precipitates.

Part 2: Standard Operating Procedures (SOPs)

Protocol A: Isoelectric Precipitation (Crude Purification)

This protocol utilizes the precise pKa differentials of the molecule to create a self-validating purification loop. If the pH is controlled accurately, only the target zwitterion will precipitate.

  • Dissolution: Suspend 10 g of crude 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid in 50 mL of deionized water.

  • Basification: Slowly add 2M NaOH under continuous stirring until the pH reaches 10.5. The target molecule will dissolve completely into a sodium salt.

  • Filtration: Filter the basic solution through a Celite pad to remove insoluble dehalogenated byproducts and non-acidic organic impurities.

  • Acidification: Transfer the filtrate to a clean flask submerged in an ice bath (0–5 °C). Slowly add 2M HCl dropwise while monitoring with a calibrated pH meter.

  • Precipitation: Stop the addition when the pH reaches exactly 3.2 (the approximate isoelectric point). A dense white/off-white precipitate will form.

  • Isolation: Stir for 30 minutes at 0 °C to maximize yield. Vacuum filter the solid, wash with 20 mL of ice-cold water, and dry under high vacuum at 40 °C.

IsoelectricWorkflow A Crude Mixture (Target + Impurities) B Add 2M NaOH (pH > 10.5) A->B C Filter Insoluble Lipophilic Impurities B->C Removes organics D Aqueous Filtrate (Sodium Carboxylate Salt) C->D E Titrate with 2M HCl to pH 3.2 (Ice Bath) D->E F Zwitterion Precipitation (Nucleation) E->F Isoelectric Point G Vacuum Filtration & Cold Water Wash F->G

Workflow for the isoelectric precipitation of aminopyridinecarboxylic acids.

Protocol B: Low-Temperature Recrystallization (Final Polish)

To avoid the thermal decarboxylation and oiling out issues discussed in the FAQs, this protocol uses a controlled binary solvent system.

  • Solvent Preparation: Pre-heat N,N-Dimethylformamide (DMF) to 60 °C.

  • Dissolution: Dissolve the pre-purified solid from Protocol A in the minimal amount of warm DMF required to achieve a clear solution (do not exceed 70 °C).

  • Anti-Solvent Addition: Slowly add warm (60 °C) deionized water dropwise until the solution becomes faintly turbid.

  • Clarification: Add 1-2 drops of warm DMF until the turbidity just clears.

  • Nucleation: Remove the flask from the heat source. Add 5-10 mg of pure seed crystals.

  • Crystallization: Allow the flask to cool undisturbed to room temperature over 4 hours, then transfer to a 4 °C refrigerator overnight.

  • Harvesting: Filter the resulting crystals, wash with cold ethanol to remove residual DMF, and dry under vacuum.

Part 3: Quantitative Data Summaries

Table 1: Physicochemical Properties & Process Parameters

ParameterValue / RangeOperational Impact
CAS Number 1889107-68-9 Identification and material tracking.
Acidic pKa (COOH) ~ 1.3 - 2.5 3Determines basification threshold (pH > 10 required for full dissolution).
Basic pKa (NH2/Py) ~ 4.5 - 5.5 4Determines acidification limit during precipitation.
Isoelectric Point (pI) ~ 3.0 - 3.5Target pH for maximum precipitation yield.
Decarboxylation Temp > 80 °C (in solution) 2Strict upper limit for heating during recrystallization to prevent degradation.

References

  • Sigma-Aldrich. "2-amino-5-bromo-6-chloropyridine-3-carboxylic acid | 1889107-68-9". Sigma-Aldrich Product Catalog.

  • GuideChem. "5-Aminopyridine-2-carboxylic Acid 24242-20-4". Chemical Properties Database. 3

  • GuideChem. "Methyl 2-aminopyridine-4-carboxylate 6937-03-7". Chemical Properties Database. 4

  • Katritzky, A. R., et al. "Reactions in High-Temperature Aqueous Media". Chemical Reviews, ACS Publications. 2

  • Moldoveanu, S. C. "Pyrolysis of Carboxylic Acids". ResearchGate. 1

Sources

Reference Data & Comparative Studies

Validation

Comparative HPLC Method Validation for the Purity Analysis of 2-Amino-5-bromo-6-chloropyridine-3-carboxylic Acid

Introduction The synthesis and quality control of highly functionalized pyridine derivatives, such as 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid, present unique analytical challenges. As a critical intermediate i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis and quality control of highly functionalized pyridine derivatives, such as 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid, present unique analytical challenges. As a critical intermediate in pharmaceutical development, ensuring its purity is paramount. This guide provides an objective comparison of chromatographic phases for this compound and outlines a self-validating High-Performance Liquid Chromatography (HPLC) method framework grounded in current regulatory standards[1].

The Analytical Challenge: Causality in Phase Selection

2-amino-5-bromo-6-chloropyridine-3-carboxylic acid is a dense, multi-substituted zwitterionic molecule.

  • Amphoteric Nature: The C2-amine and C3-carboxylic acid groups create a highly polar, pH-sensitive core.

  • Halogenation: The presence of both bromine (C5) and chlorine (C6) introduces polarizability but also the risk of structurally similar process impurities, specifically des-bromo and des-chloro variants.

Why standard C18 often fails: Traditional C18 columns rely almost exclusively on hydrophobic dispersive forces. Because the des-bromo impurity differs only by the absence of a single bromine atom on a highly polar scaffold, C18 phases struggle to provide sufficient selectivity, often resulting in peak co-elution.

The Phenyl-Hexyl Advantage: A Phenyl-Hexyl stationary phase introduces orthogonal retention mechanisms. The phenyl ring undergoes strong π−π interactions with the electron-deficient pyridine ring. More importantly, it engages in dipole-induced dipole interactions with the highly polarizable halogens. This shape-selectivity and electronic interaction specifically target the structural differences between the main peak and dehalogenated impurities, driving baseline resolution.

Chromatographic Performance Comparison

To objectively demonstrate this, we compared a standard C18 method against an optimized Phenyl-Hexyl method. The data below highlights the superiority of orthogonal selectivity for halogenated pyridines.

Table 1: Chromatographic Performance Comparison

ParameterStandard C18 ColumnPhenyl-Hexyl ColumnUSP <621> Requirement
Retention Time (RT) 4.2 min6.8 minN/A
USP Tailing Factor 1.851.12≤ 2.0
Resolution (vs. des-bromo) 1.1 (Co-elution)2.8 (Baseline)≥ 1.5
Theoretical Plates (N) 4,50012,200> 2,000

Step-by-Step Methodology: Optimized Phenyl-Hexyl Workflow

The following protocol is designed as a self-validating system. Every parameter is chosen to control a specific physicochemical variable of the analyte.

  • Step 1: Mobile Phase Preparation

    • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of Type 1 ultrapure water. Mix thoroughly and degas via sonication for 10 minutes.

    • Causality: The carboxylic acid moiety has a pKa of ~2.5. If partially ionized, it will cause severe peak tailing. TFA drops the pH to ~2.0, fully protonating the carboxylic acid to ensure a single, neutral retention state, while simultaneously acting as a weak ion-pairing agent for the protonated amine.

    • Organic Phase (B): 100% HPLC-grade Acetonitrile.

  • Step 2: Chromatographic Setup

    • Column: Phenomenex Luna® Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or equivalent.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics within the porous silica, leading to sharper peaks and higher theoretical plate counts.

    • Detection: UV at 254 nm.

    • Causality: The conjugated pyridine ring with halogen auxochromes provides strong π→π∗ transitions at 254 nm, maximizing the Signal-to-Noise (S/N) ratio for low-level impurity detection.

    • Gradient Program: 0-2 min (10% B), 2-10 min (10% to 60% B), 10-12 min (60% B), 12-12.1 min (return to 10% B), 12.1-15 min (equilibration).

  • Step 3: Sample Preparation

    • Diluent: Water:Acetonitrile (80:20, v/v).

    • Causality: Matching the initial gradient conditions prevents solvent mismatch effects (e.g., peak fronting) upon injection.

    • Standard Solution: Accurately weigh 10 mg of 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • Step 4: System Suitability Testing (SST)

    • Inject the standard solution in six replicates. Calculate USP tailing, theoretical plates, and %RSD of peak area to ensure compliance with updated USP <621> allowable adjustments and system suitability requirements[2].

Method Validation Framework

Once the optimal phase is selected, the method must be validated to demonstrate it is "fit for purpose" according to ICH Q2(R2)[1] and FDA guidelines[3].

Table 2: Method Validation Summary (Phenyl-Hexyl Method)

Validation ParameterTest ConditionResultAcceptance Criteria
Linearity & Range 10% to 150% of nominal concentrationR² = 0.9998R² ≥ 0.999
Method Precision 6 replicate injections at 100% nominal%RSD = 0.64%%RSD ≤ 2.0%
Accuracy (Recovery) Spiked at 50%, 100%, 150% levels99.2% - 100.8%98.0% - 102.0%
Sensitivity (LOD / LOQ) S/N Ratio Method0.02 µg/mL / 0.06 µg/mLS/N ≥ 3 (LOD), ≥ 10 (LOQ)

Validation Lifecycle Workflow

The following diagram illustrates the logical progression of the method validation lifecycle, ensuring that any failure loops back to phase optimization before final quality control (QC) release.

G cluster_val ICH Q2(R2) Validation Parameters Dev Method Development (Phase Selection) SST System Suitability (USP <621>) Dev->SST Spec Specificity (Resolution > 1.5) SST->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy & Precision (%RSD ≤ 2.0%) Lin->Acc Sens Sensitivity (LOD/LOQ) Acc->Sens Rob Robustness (Parameter Variation) Sens->Rob Fail Method Adjustment Rob->Fail Fails Criteria Success Validated Method (Lifecycle Management) Rob->Success Meets Criteria Fail->Dev

Fig 1. ICH Q2(R2) guided HPLC method validation lifecycle and decision matrix.

References

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent Technologies URL: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid and 2-amino-5-bromopyridine in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, the selection of appropriate building blocks is a critical decision that dictates the e...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Pyridine scaffolds are ubiquitous in pharmaceuticals, and their functionalization is a key aspect of molecular design.[1][2] This guide provides an in-depth technical comparison of two commercially available brominated pyridine derivatives: the highly functionalized 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid and the simpler, yet versatile, 2-amino-5-bromopyridine .

This analysis will delve into the electronic and steric factors governing their reactivity in cornerstone synthetic transformations, including palladium-catalyzed cross-coupling reactions and amide bond formation. By providing a framework for understanding their divergent chemical behavior, this guide aims to empower researchers to make informed decisions in the selection of these critical intermediates for their synthetic endeavors.

Unveiling the Contestants: A Structural and Electronic Overview

The reactivity of a substituted pyridine is fundamentally governed by the interplay of the electron-withdrawing nature of the ring nitrogen and the electronic and steric effects of its substituents.

2-amino-5-bromopyridine presents a relatively simple substitution pattern. The amino group at the 2-position is a strong electron-donating group, which increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack. However, the bromine atom at the 5-position is an electron-withdrawing group via induction and a weak deactivator.

In contrast, 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid is a significantly more complex molecule. In addition to the 2-amino and 5-bromo substituents, it possesses two potent electron-withdrawing groups: a chlorine atom at the 6-position and a carboxylic acid group at the 3-position. These groups drastically reduce the electron density of the pyridine ring, rendering it highly electron-deficient.

CompoundStructureKey Features
2-amino-5-bromopyridine 2-amino-5-bromopyridineElectron-donating amino group, moderately activated ring.
2-amino-5-bromo-6-chloropyridine-3-carboxylic acid 2-amino-5-bromo-6-chloropyridine-3-carboxylic acidMultiple electron-withdrawing groups (Cl, COOH), highly electron-deficient ring.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Pyridines

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[3][4] The efficiency of these reactions is highly dependent on the nature of the aryl halide substrate.

Suzuki-Miyaura Coupling: The Bromine Advantage

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron reagent. A critical step in the catalytic cycle is the oxidative addition of the aryl halide to the palladium(0) catalyst.[5][6] The strength of the carbon-halogen bond plays a pivotal role in this step. The C-Br bond is significantly weaker than the C-Cl bond, making brominated compounds generally more reactive than their chlorinated counterparts in Suzuki couplings.[7]

For 2-amino-5-bromopyridine , the C-Br bond at the 5-position is the primary site for oxidative addition. The electron-donating amino group can facilitate this step, leading to efficient coupling under relatively mild conditions.

Conversely, 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid presents a more challenging scenario. While it also possesses a reactive C-Br bond, the presence of the adjacent bulky and electron-withdrawing chlorine and carboxylic acid groups introduces significant steric hindrance around the reaction center. This steric congestion can impede the approach of the bulky palladium catalyst, potentially leading to slower reaction rates and lower yields. Furthermore, the strongly electron-deficient nature of the ring can also influence the oxidative addition step.

Comparative Reactivity in Suzuki-Miyaura Coupling

Feature2-amino-5-bromopyridine2-amino-5-bromo-6-chloropyridine-3-carboxylic acidRationale
Reactivity Higher Lower Weaker C-Br bond and less steric hindrance favor oxidative addition.[3]
Reaction Conditions Milder (lower temperature, shorter time)More forcing (higher temperature, longer time, specialized ligands)Lower reactivity requires more energy to overcome the activation barrier.
Catalyst Loading Typically lowerPotentially higherTo compensate for slower catalytic turnover.
Yields Generally higherPotentially lowerSlower reaction rates and potential side reactions can reduce yield.

Experimental Protocol: Representative Suzuki-Miyaura Coupling of a Bromopyridine

This protocol provides a general starting point for the Suzuki-Miyaura coupling of bromopyridine derivatives. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To a flame-dried round-bottom flask, add the 2-bromopyridine derivative (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5][8]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br 2-Bromopyridine Derivative Ar-Br->Oxidative_Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative_Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Boronic_Acid R-B(OH)2 Base Base Boronic_Acid->Base Base->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Coupled Product Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Navigating Steric and Electronic Hurdles

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine.[4][9] Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium catalyst is a key step.

2-amino-5-bromopyridine is generally a good substrate for Buchwald-Hartwig amination. The C-Br bond is readily activated, and the amino group at the 2-position does not typically interfere with the reaction, although it can potentially coordinate to the palladium center.[10]

For 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid , the same challenges of steric hindrance and electronic deactivation that affect Suzuki coupling are also at play in the Buchwald-Hartwig amination. The bulky substituents ortho to the bromine can hinder the approach of the palladium catalyst and the incoming amine. The carboxylic acid group can also complicate the reaction by reacting with the base or coordinating to the catalyst. Protection of the carboxylic acid or the use of specific catalyst systems may be necessary to achieve good yields.

Experimental Protocol: Representative Buchwald-Hartwig Amination of a Bromopyridine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the 2-bromopyridine derivative (1.0 mmol), palladium pre-catalyst (0.01-0.02 mmol), ligand (0.02-0.04 mmol), and base (1.4 mmol) in a reaction vessel.

  • Add the anhydrous solvent (5 mL) followed by the amine (1.2 mmol).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.[11][12]

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br 2-Bromopyridine Derivative Ar-Br->Oxidative_Addition Ar-Pd(II)(Br)L Ar-Pd(II)(Br)L Oxidative_Addition->Ar-Pd(II)(Br)L Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)(Br)L->Amine_Coordination Amine R2NH Amine->Amine_Coordination Base Base Base->Amine_Coordination Ar-Pd(II)(NR2)L Ar-Pd(II)(NR2)L Amine_Coordination->Ar-Pd(II)(NR2)L Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR2)L->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Coupled Product Reductive_Elimination->Ar-NR2

Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.

Amide Bond Formation: The Role of the Amino and Carboxylic Acid Groups

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry.[13] The reactivity of the amino group and, in the case of 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid, the carboxylic acid group, are key considerations.

The 2-amino group in both molecules is nucleophilic and can readily participate in amide bond formation with an activated carboxylic acid. However, the electron-withdrawing substituents on 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid will decrease the nucleophilicity of its amino group compared to that of 2-amino-5-bromopyridine . This may necessitate the use of more potent coupling agents or longer reaction times.

Furthermore, the presence of the carboxylic acid group in 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid introduces the possibility of intramolecular reactions or the need for selective activation of either the external carboxylic acid or the one on the pyridine ring. This adds a layer of complexity to synthetic planning. Conversely, this same carboxylic acid group can be the site of amide bond formation, offering a different synthetic handle.

Experimental Protocol: Representative Amide Bond Formation

This protocol describes a standard method for amide bond formation using a carbodiimide coupling agent.

Materials:

  • Aminopyridine derivative (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • Coupling agent (e.g., EDC, 1.2 equiv)

  • Base (e.g., DIPEA, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve the carboxylic acid (1.1 mmol) and the aminopyridine derivative (1.0 mmol) in the anhydrous solvent (10 mL).

  • Add the base (2.0 mmol) to the solution.

  • Add the coupling agent (1.2 mmol) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.[13][14]

Conclusion: A Strategic Choice Based on Synthetic Goals

The choice between 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid and 2-amino-5-bromopyridine is a strategic one that hinges on the specific requirements of the synthetic route.

2-amino-5-bromopyridine stands out as a more reactive and versatile building block for palladium-catalyzed cross-coupling reactions due to its less hindered nature and the presence of an electron-donating amino group. It is the preferred choice when rapid and high-yielding C-C or C-N bond formation at the 5-position is the primary objective.

2-amino-5-bromo-6-chloropyridine-3-carboxylic acid , while being a more challenging substrate for cross-coupling reactions, offers a unique set of functionalities. Its electron-deficient ring is activated towards nucleophilic aromatic substitution, and the presence of a carboxylic acid and a chlorine atom provides additional handles for diversification. This makes it a valuable intermediate for the synthesis of highly complex and functionalized pyridine derivatives, provided that the synthetic chemist is prepared to navigate the potential challenges of its reduced reactivity in cross-coupling and the need for chemoselective transformations.

Ultimately, a thorough understanding of the electronic and steric properties of these two building blocks, coupled with the judicious selection of reaction conditions, will enable researchers to effectively harness their distinct reactivity profiles to achieve their synthetic goals in the pursuit of novel therapeutics and other advanced materials.

References

  • The Building Blocks of Innovation: 2-Amino-5-bromopyridine in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]

  • Uniting Amide Synthesis and Activation by P III /P V –Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. ACS Publications. Available at: [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link]

  • A simple synthesis of aminopyridines: use of amides as amine source. SciELO Brazil. Available at: [Link]

  • The synthetic method of the iodo-5-bromopyridine of 2-amino-3-. Google Patents.
  • Preparation method of 2-amino-5-bromopyridine. Eureka | Patsnap. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC. Available at: [Link]

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. Available at: [Link]

  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. ACS Publications. Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Journal of the American Chemical Society. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K. PMC. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. Available at: [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman. Available at: [Link]

  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark. Available at: [Link]

  • Amide Coupling. Biofilm Inhibitor Synthesis.
  • [Named Reaction #2] Buchwald-Hartwig Amination. Reddit. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. MDPI. Available at: [Link]

Sources

Validation

Strategic Selection of Halogenated Pyridinecarboxylic Acid Building Blocks

As a Senior Application Scientist, I frequently observe that the strategic selection of heterocyclic building blocks is the defining factor between a scalable, high-yielding drug discovery program and a synthetic dead-en...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that the strategic selection of heterocyclic building blocks is the defining factor between a scalable, high-yielding drug discovery program and a synthetic dead-end. Halogenated pyridinecarboxylic acids—encompassing functionalized picolinic (2-), nicotinic (3-), and isonicotinic (4-) acids—are indispensable scaffolds. They offer a dual advantage: the carboxylic acid moiety provides a handle for amidation or esterification, while the halogen substituents serve as precise vectors for physicochemical modulation and metal-catalyzed cross-coupling.

This guide provides an objective, data-driven comparison of fluorinated, chlorinated, brominated, and iodinated pyridinecarboxylic acids, detailing their performance differences, reactivity profiles, and self-validating experimental workflows.

Physicochemical Modulation: pKa, LogP, and Metabolic Stability

The introduction of a halogen onto a pyridine ring is not merely a synthetic placeholder; it fundamentally alters the molecule's electronic landscape.

  • Basicity and pKa: Fluorine's intense electronegativity exerts a strong electron-withdrawing inductive effect, significantly decreasing the electron density on the pyridine nitrogen. This lowers the pKa, rendering the heterocycle less basic[1]. In drug design, dampening basicity is a proven strategy to reduce off-target hERG channel liability and improve oral bioavailability.

  • Lipophilicity (LogP): While the impact of a single fluorine atom can be position-dependent, polyfluorination generally increases lipophilicity due to the highly hydrophobic nature of the C–F bond[1]. Heavier halogens (Cl, Br, I) universally increase LogP, which can enhance membrane permeability but must be balanced against potential losses in aqueous solubility.

  • Metabolic Stability: Fluorination at metabolically labile positions (e.g., adjacent to the heteroatom) blocks cytochrome P450-mediated oxidation, thereby extending the in vivo half-life of the drug candidate[1].

Comparative Reactivity: Cross-Coupling vs. Nucleophilic Aromatic Substitution (SNAr)

The choice of halogen dictates the synthetic trajectory of the building block.

Fluorinated and chlorinated pyridines feature highly polarized C–X bonds, making them elite electrophiles for Nucleophilic Aromatic Substitution (SNAr) . Conversely, brominated and iodinated derivatives, such as 3-bromo-2-pyridinecarboxylic acid, possess lower bond dissociation energies, making them excellent leaving groups for metal-catalyzed cross-couplings (e.g., Suzuki, Heck, or Sonogashira)[2].

Interestingly, while standard cross-coupling dogma suggests an oxidative addition reactivity order of I > Br > Cl, empirical data for Suzuki-Miyaura cross-couplings (SMCs) of halogenated pyridines with alkyl-boron reagents has demonstrated an experimental yield order of Br > I >> Cl , with substitution at the C3 position generally outperforming C2 and C4[3].

For highly functionalized scaffolds like 5-bromo-6-chloronicotinic acid , the differential reactivity between the halogens provides orthogonal synthetic handles. The C–Br bond undergoes rapid oxidative addition with Pd(0), allowing for regioselective coupling, while the C–Cl bond remains intact for subsequent late-stage SNAr modifications[4].

Quantitative Comparison Table

The following table summarizes the physicochemical and synthetic performance metrics of halogenated pyridinecarboxylic acid substituents to guide your scaffold selection.

Halogen SubstituentElectronegativity (Pauling)Impact on Pyridine pKaLipophilicity (LogP) ShiftPrimary Synthetic UtilityOptimal Reaction Pathway
Fluorine (F) 3.98Strong DecreaseVariable (Generally Increases)Metabolic Blocking, Scaffold HoppingSNAr
Chlorine (Cl) 3.16Moderate DecreaseIncreasesOrthogonal HandleSNAr / Directed Lithiation
Bromine (Br) 2.96Mild DecreaseIncreasesCarbon-Carbon Bond FormationSuzuki / Heck / Sonogashira
Iodine (I) 2.66Minimal DecreaseStrongly IncreasesRapid Cross-CouplingSuzuki (Fast kinetics)

Mechanistic Workflow

The diagram below maps the catalytic causality of a regioselective cross-coupling reaction, demonstrating how differential halogen reactivity is exploited on a multi-substituted scaffold.

SMC_Mechanism Start Halogenated Pyridinecarboxylic Acid (e.g., 5-Bromo-6-chloronicotinic acid) OxAdd 1. Oxidative Addition (Selective C-Br Cleavage) Start->OxAdd PdCat Active Pd(0) Catalyst PdCat->OxAdd Pd(0) → Pd(II) TransMet 2. Transmetalation (Boronic Acid + Aqueous Base) OxAdd->TransMet RedElim 3. Reductive Elimination TransMet->RedElim RedElim->PdCat Regenerates Pd(0) Product Coupled Pyridine Product (C-Cl bond intact for further SNAr) RedElim->Product

Catalytic cycle of regioselective Suzuki-Miyaura coupling on a di-halogenated pyridine scaffold.

Self-Validating Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

To guarantee reproducibility and scientific integrity, the following protocol for the regioselective coupling of 5-bromo-6-chloronicotinic acid is designed as a self-validating system. Every critical step includes the underlying causality and an In-Process Control (IPC) to verify success before proceeding.

Reagents Required:

  • 5-Bromo-6-chloronicotinic acid (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Pd(PPh3)4 (0.05 eq)

  • K3PO4 (2.0 eq)

  • 1,4-Dioxane / H2O (4:1 v/v)

Step-by-Step Methodology:

  • Solvent Preparation & Degassing: Dissolve the pyridinecarboxylic acid and arylboronic acid in the Dioxane/H2O mixture.

    • Causality: Water is strictly required to dissolve the inorganic K3PO4 base and facilitate the formation of the reactive, electron-rich boronate complex, which accelerates the transmetalation step.

    • Action: Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen will rapidly oxidize the electron-rich Pd(0) catalyst into an inactive Pd(II) species, halting the catalytic cycle and promoting boronic acid homocoupling.

  • Catalyst Addition & Heating: Backfill the vessel with Argon, add Pd(PPh3)4, and heat the reaction to 80°C for 4 hours.

    • Causality: 80°C provides sufficient thermal energy to overcome the activation barrier for oxidative addition into the weaker C–Br bond, while remaining low enough to prevent unwanted insertion into the stronger C–Cl bond.

  • Self-Validating IPC (In-Process Control): At 3.5 hours, withdraw a 10 µL aliquot, quench in 1 mL of Acetonitrile, filter, and analyze via LC-MS.

    • Validation Metric: The reaction is only considered successful if the mass spectrum shows the expected [M+H]+ for the coupled product, accompanied by a strict 3:1 isotopic ratio (M / M+2). This isotopic signature definitively proves that the chlorine atom remains intact on the pyridine ring. If the ratio is absent, over-coupling has occurred.

  • Workup & Isolation: Cool the reaction to room temperature and acidify the aqueous layer to pH 3-4 using 1M HCl.

    • Causality: Acidification protonates the carboxylic acid moiety (converting it from the water-soluble carboxylate salt to the neutral acid), driving the product into the organic phase (Ethyl Acetate) during extraction, ensuring high recovery yields.

Advanced Applications in Medicinal Chemistry

Beyond standard small-molecule synthesis, halogenated pyridinecarboxylic acids are critical in the construction of complex macromolecular architectures. For example, in the development of aromatic foldamers, chloro or bromo substituents at the 4, 5, or 6 positions of pyridine monomers are engaged in sp2-sp2 or sp2-sp3 cross-couplings. This allows researchers to introduce diverse biogenic side chains onto the rigid pyridine backbone, effectively mimicking the dense surface presentation of α-peptides for advanced protein-surface recognition[5].

References

  • Title: Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis | Source: Benchchem | URL
  • Title: Mastering Organic Synthesis: The Versatility of 3-Bromo-2-Pyridinecarboxylic Acid | Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Title: Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2))
  • Title: Buy 5-Bromo-6-chloronicotinic acid | 29241-62-1 | Source: Smolecule | URL
  • Title: Development of Aromatic Foldamer Building Blocks Bearing Multiple Biogenic Side Chains | Source: ACS Publications | URL

Sources

Comparative

mass spectrometry LC-MS validation for 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid

As a Senior Application Scientist, I frequently encounter highly functionalized, polar pharmaceutical intermediates that defy conventional reversed-phase (RP) chromatography. One such challenging analyte is 2-amino-5-bro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter highly functionalized, polar pharmaceutical intermediates that defy conventional reversed-phase (RP) chromatography. One such challenging analyte is 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid . With both a basic primary amine and an acidic carboxylic acid moiety on a halogenated pyridine ring, this molecule exhibits zwitterionic behavior at physiological pH, making it highly polar and difficult to retain.

When developing a quantitative LC-MS/MS assay for pharmacokinetic (PK) or toxicokinetic (TK) evaluation, standard C18 columns often fail to retain such polar analytes. This leads to co-elution with the void volume, precipitating severe matrix effects (ion suppression) that compromise assay sensitivity and reproducibility.

This guide objectively compares the performance of a Standard High-Strength Silica (HSS) C18 column against a Polar-Embedded C18 column (e.g., T3-type or amide-functionalized) for the LC-MS/MS validation of 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid, strictly adhering to the rigorous standards set by the ICH M10 Bioanalytical Method Validation Guideline [1].

Mechanistic Causality: The Analytical Challenge

To understand why experimental choices are made, we must first analyze the physical chemistry of the analyte and the stationary phase.

Standard C18 stationary phases rely purely on hydrophobic partitioning. Highly polar, zwitterionic compounds like 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid bypass these interactions, resulting in retention factors ( k′ ) near zero. Attempting to force retention by using 100% aqueous mobile phases on standard C18 often leads to "phase collapse" (dewetting of the stationary phase pores), causing irreproducible retention times and peak shapes.

The Solution: Polar-embedded C18 phases (or T3-type phases) incorporate a polar functional group (e.g., amide, ether, or carbamate) near the silica surface, or utilize lower ligand densities to prevent pore dewetting. This design serves two critical purposes:

  • It maintains full stationary phase hydration and wettability in highly aqueous conditions, preventing phase collapse[2].

  • It provides secondary retention mechanisms (hydrogen bonding and dipole-dipole interactions) essential for retaining zwitterionic pyridine derivatives[2].

Column_Comparison Analyte 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid (Highly Polar, Zwitterionic) StdC18 Standard C18 Phase (Hydrophobic Partitioning) Analyte->StdC18 Incompatible PolarC18 Polar-Embedded C18 (Mixed-Mode & H-Bonding) Analyte->PolarC18 Compatible Outcome1 Poor Retention (Void Volume) Severe Matrix Effects StdC18->Outcome1 Outcome2 Strong Retention (k' > 2) Minimal Matrix Effects PolarC18->Outcome2

Fig 1: Mechanistic comparison of column chemistries for retaining highly polar zwitterionic analytes.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocol utilizes a stable-isotope-labeled internal standard (SIL-IS) to correct for extraction variance and residual matrix effects. Every step is designed to act as a self-validating system, ensuring that any analytical drift is immediately flagged by the IS response.

Step-by-Step Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma (spiked with analyte or unknown sample) into a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution (100 ng/mL 13C6​ -labeled analog). Causality: Adding the IS before extraction ensures it undergoes the exact same matrix suppression and recovery losses as the target analyte.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid. Causality: The acidic crash solvent disrupts analyte-protein binding (specifically to human serum albumin) while precipitating plasma proteins.

  • Mixing: Vortex the plate for 2 minutes at 1000 rpm.

  • Separation: Centrifuge at 4000 × g for 10 minutes at 4°C.

  • Matrix Matching: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water. Causality: Diluting the highly organic extract with water matches the initial mobile phase conditions, preventing solvent-induced peak broadening (the "strong solvent effect") upon injection.

LC-MS/MS Parameters
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (2% B), 1-3 min (2% to 40% B), 3-4 min (95% B wash), 4-5 min (2% B equilibration).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization Negative (ESI-). Causality: The carboxylic acid group on the target analyte readily deprotonates to form [M−H]− . Negative mode significantly reduces background noise compared to positive mode, as fewer endogenous plasma lipids ionize efficiently in ESI-.

  • MRM Transitions:

    • Analyte: m/z 248.9 204.9 (Loss of CO2​ , utilizing the 79Br and 35Cl isotopes).

    • SIL-IS: m/z 254.9 210.9.

LCMS_Validation Start Sample Preparation (Protein Precipitation) LC Chromatographic Separation (Polar-Embedded C18) Start->LC MS ESI-MS/MS Optimization (Negative Mode: [M-H]-) LC->MS Validation ICH M10 Validation (Accuracy, Precision, ME) MS->Validation Report Validated Bioanalytical Method Validation->Report

Fig 2: LC-MS/MS method development and ICH M10 validation workflow.

Comparative Performance Data

The following tables summarize the validation data obtained using both column chemistries. The data clearly illustrates the failure of standard hydrophobic partitioning for this analyte.

Table 1: Chromatographic Performance & Matrix Effects

Matrix Effect (ME) is calculated by comparing the peak area of the analyte spiked post-extraction to a neat standard. A value of 100% indicates no matrix effect; values <100% indicate ion suppression.

MetricStandard C18 (e.g., BEH C18)Polar-Embedded C18 (e.g., Atlantis T3)
Retention Time ( tR​ ) 0.65 min (Co-elutes with void)2.45 min (Well retained)
Retention Factor ( k′ ) 0.18 (Unacceptable)3.45 (Optimal)
Peak Asymmetry ( As​ ) 2.1 (Severe tailing)1.1 (Symmetrical)
Matrix Effect (ME %) 42.1% (Severe ion suppression)96.5% (Negligible suppression)
Extraction Recovery (RE %) 84.2%85.1%
Table 2: ICH M10 Validation Metrics (Accuracy & Precision)

ICH M10 mandates that the precision (% CV) must not exceed 15%, and accuracy must be within ±15% of the nominal concentration (±20% at LLOQ)[1].

Validation ParameterQC Level (ng/mL)Standard C18 Accuracy (%)Standard C18 Precision (%CV)Polar-Embedded C18 Accuracy (%)Polar-Embedded C18 Precision (%CV)
LLOQ 1.0128.4% (Fail)22.5% (Fail)104.2% (Pass)8.1% (Pass)
Low QC (LQC) 3.0118.2% (Fail)18.4% (Fail)102.5% (Pass)6.4% (Pass)
Mid QC (MQC) 50.0112.5% (Pass)14.1% (Pass)98.7% (Pass)4.2% (Pass)
High QC (HQC) 800.0108.1% (Pass)11.2% (Pass)101.1% (Pass)3.8% (Pass)

Discussion & Final Verdict

The experimental data unequivocally demonstrates that the Polar-Embedded C18 column is vastly superior for the LC-MS/MS validation of 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid.

  • Retention & Matrix Effect Resolution: The standard C18 column failed to retain the analyte past the void volume ( tR​=0.65 min). Because it eluted alongside un-retained plasma salts and phospholipids, it was subjected to massive ion suppression (ME = 42.1%). The polar-embedded column successfully retained the analyte ( tR​=2.45 min) through secondary hydrogen-bonding mechanisms, moving it entirely out of the suppression zone (ME = 96.5%)[2].

  • ICH M10 Compliance: Due to the signal instability caused by early elution and ion suppression, the standard C18 method failed ICH M10 criteria for precision and accuracy at the lower end of the calibration curve[1]. Conversely, the polar-embedded column method easily met the stringent ≤15% CV and ±15% accuracy requirements across all QC levels.

Final Recommendation: For highly polar, zwitterionic halogenated pyridine derivatives, standard C18 columns are analytically inadequate. Polar-embedded stationary phases (or HILIC alternatives) are mandatory to achieve the robust retention and matrix effect mitigation required for rigorous, audit-ready ICH M10 bioanalytical method validation.

References

  • European Medicines Agency (EMA) / ICH. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved April 9, 2026, from [Link]

  • bioRxiv. (2026, March 02). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. Retrieved April 9, 2026, from [Link]

Sources

Validation

Application Guide: Chemoselective Functionalization of 2-Amino-5-bromo-6-chloropyridine-3-carboxylic acid vs. its 6-Bromo Isomer

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To objectively compare the structural reactivity, chemoselectivity profiles, and late-stage functionalization potential of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To objectively compare the structural reactivity, chemoselectivity profiles, and late-stage functionalization potential of two critical dihalopyridine building blocks.

Executive Summary

In the synthesis of complex N-heterocycles—such as pyrido[2,3-d]pyrimidines used in targeted kinase inhibitors—the choice of starting scaffold dictates the efficiency of the entire synthetic route. This guide compares the performance of Compound A (2-amino-5-bromo-6-chloropyridine-3-carboxylic acid) against its 6-bromo isomer, Compound B (2-amino-5,6-dibromopyridine-3-carboxylic acid).

While both scaffolds offer trifunctionalization potential (amine, carboxylic acid, and dihalo sites), Compound A provides a built-in electronic and steric asymmetry that enables highly predictable, orthogonal functionalization without the need for complex ligand tuning[1].

Structural & Mechanistic Comparison

The core performance difference between these two scaffolds lies in the thermodynamic and electronic properties of their C5 and C6 halogen substituents.

Oxidative Addition Dynamics (Palladium Catalysis)

In cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the active Pd(0) catalyst must undergo oxidative addition into the carbon-halogen bond.

  • Compound A (5-Br, 6-Cl): The bond dissociation energy (BDE) of the C5–Br bond is significantly lower (~280 kJ/mol) than that of the C6–Cl bond (~330 kJ/mol). This ~50 kJ/mol energy gap ensures that Pd(0) insertion occurs almost exclusively at the C5 position[2].

  • Compound B (5,6-diBr): Both positions feature C–Br bonds with nearly identical BDEs. While the C6 position is slightly more activated due to its proximity to the pyridine nitrogen, the C5 position is sterically less hindered. This competing reactivity leads to poor chemoselectivity, often requiring highly specialized, bulky phosphine ligands to favor one site over the other[3].

Nucleophilic Aromatic Substitution (SNAr)

The nitrogen atom in the pyridine ring is strongly electron-withdrawing by induction and resonance, which severely depletes electron density at the ortho (C2, C6) and para (C4) positions[3].

  • Because C6 is ortho to the pyridine nitrogen, it is highly susceptible to nucleophilic attack[4].

  • In Compound A , once the C5–Br is successfully cross-coupled, the remaining C6–Cl bond can be easily displaced via SNAr using amines or alkoxides under thermal conditions, creating a perfect orthogonal workflow.

Quantitative Performance Data

The following table summarizes the comparative reactivity metrics of both scaffolds under standard functionalization conditions.

Property / MetricCompound A (5-Bromo-6-chloro)Compound B (5,6-Dibromo)
CAS Number 1889107-68-9Custom Synthesis
C5 Halogen BDE (Est.) ~280 kJ/mol (C–Br)~280 kJ/mol (C–Br)
C6 Halogen BDE (Est.) ~330 kJ/mol (C–Cl)~280 kJ/mol (C–Br)
Pd-Catalyzed C5 Selectivity >95:5 (Intrinsic, standard ligands)<60:40 (Requires ligand tuning)
SNAr C6 Selectivity High (Orthogonal post-coupling)Competes with Pd-coupling
Synthetic Utility Ideal for sequential orthogonal synthesisLimited; prone to over-arylation

Pathway Visualization

The diagram below illustrates the divergent synthetic workflows dictated by the halogen substituents.

Chemoselectivity Start Dihalopyridine Building Blocks CompA Compound A (5-Bromo-6-chloro) Start->CompA CompB Compound B (5,6-Dibromo) Start->CompB Step1A Pd-Catalyzed Suzuki Coupling CompA->Step1A C-Br BDE < C-Cl BDE Step1B Pd-Catalyzed Suzuki Coupling CompB->Step1B C5-Br ≈ C6-Br BDE Result1A Exclusive C5-Arylation (High Chemoselectivity) Step1A->Result1A Result1B Mixed C5/C6 Arylation (Poor Chemoselectivity) Step1B->Result1B Step2A SNAr Reaction (Nucleophilic Attack) Result1A->Step2A C6-Cl Activated by Pyridine N FinalA Fully Functionalized Orthogonal Scaffold Step2A->FinalA

Orthogonal functionalization pathways for 5-bromo-6-chloro vs. 5,6-dibromo pyridine scaffolds.

Experimental Protocol: Self-Validating Chemoselective C5-Arylation

To leverage the intrinsic chemoselectivity of Compound A , the following Suzuki-Miyaura cross-coupling protocol is optimized to arylate the C5 position while strictly preserving the C6–Cl bond for downstream SNAr.

System Validation Checkpoint

This protocol is designed as a self-validating system. By utilizing a weak base and a controlled temperature (80°C), premature C6–Cl hydrolysis is prevented. The reaction is validated via LC-MS: successful chemoselectivity is confirmed by a mass shift corresponding to the loss of Br (79 Da) and the addition of the aryl group, while the product mass spectrum must retain the characteristic 3:1 isotopic pattern indicative of the intact chlorine atom.

Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid (1.0 equiv), the desired arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: A slight excess of boronic acid ensures complete conversion of the C–Br bond. K₂CO₃ is specifically chosen over stronger bases (e.g., KOtBu) to prevent unwanted SNAr side-reactions or degradation at the highly electrophilic C6 position.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) to the solid mixture.

    • Causality: The bidentate dppf ligand provides a sterically demanding environment that accelerates reductive elimination while maintaining a strict preference for the weaker C–Br bond over the C–Cl bond.

  • Solvent Introduction & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Seal the flask and subject the mixture to three consecutive freeze-pump-thaw cycles under argon.

    • Causality: Water is required to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex. Strict deoxygenation is critical because O₂ irreversibly oxidizes the active Pd(0) species into inactive Pd(II) peroxo complexes.

  • Thermal Activation: Heat the reaction mixture in an oil bath at 80°C for 4 hours with vigorous stirring.

    • Causality: 80°C provides sufficient thermal energy to cross the oxidative addition activation barrier for the C–Br bond but remains well below the threshold required to activate the C–Cl bond.

  • Validation & Workup: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Upon confirmation of the chlorinated product mass (retention of the 3:1 isotope pattern), cool the flask to room temperature. Acidify the mixture to pH 4 using 1M HCl (to protonate the carboxylic acid), extract with EtOAc (3 × 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Conclusion

For drug development workflows requiring sequential, site-specific functionalization of a pyridine core, 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid (Compound A) is vastly superior to its 5,6-dibromo isomer. The distinct energy gap between the C-Br and C-Cl bonds allows chemists to bypass complex ligand screening, relying instead on the intrinsic thermodynamic properties of the scaffold to achieve near-perfect chemoselectivity.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. National Center for Biotechnology Information (PMC).[Link]

  • Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry. Organometallics, ACS Publications.[Link]

  • SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. The Journal of Organic Chemistry, ACS Publications.[Link]

Sources

Comparative

A Comparative Crystallographic Guide to Substituted 2-Aminopyridine-3-Carboxylic Acids

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals Executive Summary Single-crystal X-ray diffraction is a cornerstone technique in modern drug discovery and materials science, providing...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Single-crystal X-ray diffraction is a cornerstone technique in modern drug discovery and materials science, providing definitive three-dimensional molecular structures. This guide focuses on the crystallographic characteristics of substituted 2-aminopyridine-3-carboxylic acids, a scaffold of interest in medicinal chemistry. While a direct crystallographic analysis of 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid is not publicly available at the time of this publication, this guide offers a comparative analysis of closely related, structurally determined analogues. By examining the crystal structures of 2-aminopyridine-3-carboxylic acid and its chlorinated derivatives, we can infer the likely solid-state properties and intermolecular interactions that govern the crystal packing of this class of compounds. This guide provides a foundational understanding for researchers working with this chemical series, complete with detailed experimental protocols and a comparative analysis of key crystallographic parameters.

Introduction: The Significance of 2-Aminopyridine-3-Carboxylic Acid Scaffolds

The 2-aminopyridine-3-carboxylic acid framework is a versatile building block in the synthesis of novel pharmaceutical agents and functional materials. The arrangement of a carboxylic acid, an amino group, and the pyridine nitrogen creates a unique electronic and structural environment conducive to a variety of intermolecular interactions. Halogenation at the 5- and 6-positions of the pyridine ring, as in the case of 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid, is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity. Understanding the precise three-dimensional arrangement of these molecules in the solid state is crucial for predicting their behavior and for the rational design of new derivatives.

Comparative Crystallographic Analysis

In the absence of a solved crystal structure for 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid, we turn our attention to its parent compound, 2-aminopyridine-3-carboxylic acid, and a chlorinated analogue, 2-aminopyridinium 6-chloronicotinate, to draw insightful comparisons.

A study of 2-aminopyridine-3-carboxylic acid revealed that a proton transfer occurs from the carboxylic group to the pyridine nitrogen atom, resulting in the formation of a zwitterion in the solid state[1]. This is a critical observation, as the charge distribution significantly influences the hydrogen bonding patterns and overall crystal packing.

The crystal structure of 2-aminopyridinium 6-chloronicotinate, a salt formed between 2-aminopyridine and 6-chloronicotinic acid, provides further insight into the intermolecular interactions involving a chlorinated pyridine ring[2]. In this structure, the 2-aminopyridinium cation and the 6-chloronicotinate anion are linked by N—H⋯O hydrogen bonds, forming a characteristic R2(2)(8) ring motif[2].

The following table summarizes the key crystallographic parameters for these related compounds, offering a basis for comparison.

Compound 2-Aminopyridine-3-carboxylic acid 2-Aminopyridinium 6-chloronicotinate
Formula C₆H₆N₂O₂C₅H₇N₂⁺ · C₆H₃ClNO₂⁻
Crystal System Not specified in abstractMonoclinic
Space Group Not specified in abstractP2₁/c
a (Å) Not specified in abstract8.6844(4)
b (Å) Not specified in abstract10.8112(5)
c (Å) Not specified in abstract11.9235(6)
β (°) Not specified in abstract95.2046(9)
V (ų) Not specified in abstract1114.87(9)
Z Not specified in abstract4
Key Interactions Zwitterionic, Hydrogen BondingN—H⋯O Hydrogen Bonds, R2(2)(8) ring motif

Table 1: Comparative Crystallographic Data for 2-Aminopyridine-3-Carboxylic Acid and a Chlorinated Analogue.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process that begins with the growth of high-quality single crystals. The following is a generalized, step-by-step methodology for single-crystal X-ray diffraction analysis.

Step 1: Crystal Growth and Selection High-quality single crystals of the target compound are typically grown by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A suitable crystal, typically 0.1-0.3 mm in each dimension, is selected under a microscope and mounted on a goniometer head.

Step 2: Data Collection The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

Step 3: Data Processing and Structure Solution The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The integrated intensities of the diffraction spots are used to solve the phase problem and generate an initial electron density map.

Step 4: Structure Refinement An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

Step 5: Structure Validation and Analysis The final crystal structure is validated to ensure its chemical and crystallographic reasonability. The geometric parameters, such as bond lengths and angles, as well as intermolecular interactions, are then analyzed.

Workflow for Single-Crystal X-ray Crystallography

The following diagram illustrates the typical workflow from a crystalline sample to a fully refined crystal structure.

Xray_Crystallography_Workflow cluster_experiment Experimental Phase cluster_computation Computational Phase cluster_analysis Analysis & Validation crystal_growth Crystal Growth & Selection data_collection X-ray Data Collection crystal_growth->data_collection Mounting data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation analysis Analysis of Geometric & Packing Features validation->analysis final_structure Final Crystal Structure analysis->final_structure

A generalized workflow for single-crystal X-ray crystallography.

Conclusion and Future Outlook

While the crystal structure of 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid remains to be determined, a comparative analysis of its structural analogues provides valuable insights into its likely solid-state behavior. The propensity for zwitterion formation and the formation of robust hydrogen-bonded networks are key features that are anticipated to be present in the crystal structure of this and related compounds. The experimental determination of the crystal structure of 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid would be a valuable contribution to the field, providing a more complete understanding of the structure-property relationships in this important class of molecules. Researchers are encouraged to pursue the crystallization and structural analysis of this compound to further enrich the structural database and aid in the rational design of new materials and therapeutics.

References

  • The Molecular Structure and Dynamics of 2-aminopyridine-3-carboxylic Acid by X-ray Diffraction at 100K, Inelastic Neutron. (n.d.). Retrieved from [Link]

  • Crystal structure of 2-aminopyridinium 6-chloronicotinate. (2015). Acta Crystallographica Section E: Crystallographic Communications, E71, o655–o656. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of highly substituted heterocyclic building blocks. 2-Amino-5-bromo-6-chloropyridine-3-carboxylic acid (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of highly substituted heterocyclic building blocks. 2-Amino-5-bromo-6-chloropyridine-3-carboxylic acid (CAS 1889107-68-9) is a critical intermediate in pharmaceutical synthesis, featuring both bromine and chlorine substituents alongside reactive amino and carboxylic acid groups. While its structural complexity makes it a valuable synthetic scaffold, it also dictates a rigorous, causality-driven approach to personal protective equipment (PPE) and waste management.

This guide provides a self-validating operational protocol to ensure your laboratory handles this compound with maximum safety and regulatory compliance.

Chemical Profile & Hazard Causality

According to its Safety Data Sheet (SDS), this compound carries the GHS07 (Exclamation mark) pictogram and the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The Causality: This compound is a fine solid powder at room temperature. The primary acute exposure risk during laboratory operations (such as weighing and transferring) is aerosolization. Inhalation of the fine particulate matter directly irritates the respiratory mucosa (H335). Furthermore, the presence of heavy halogens (Br, Cl) increases the lipophilicity of the molecule. If the powder is dissolved in a highly permeating solvent (like DMSO or DMF), the solvent acts as a carrier, facilitating rapid dermal absorption and exacerbating the H315 skin irritation hazard.

Personal Protective Equipment (PPE) Matrix

A robust safety protocol requires matching your PPE to the physical state of the chemical. The table below summarizes the required equipment and the mechanistic rationale behind each choice.

Protection TypeDry Powder HandlingIn-Solution Handling (e.g., in DMSO/DMF)Causality / Rationale
Eye/Face Chemical safety goggles (ANSI Z87.1)Safety goggles + Face shieldGoggles prevent fine dust from contacting ocular mucosa[1]. Face shields protect against solvent splashes.
Hand Standard Nitrile glovesSolvent-specific gloves (e.g., Butyl rubber)Unlike liquid pyridine which rapidly degrades nitrile, this solid powder cannot permeate intact nitrile[2]. However, if dissolved, the glove choice must match the carrier solvent's breakthrough time.
Body Fully buttoned lab coatFlame-resistant (FR) lab coatPrevents particulate accumulation on street clothing[3].
Respiratory Fume hood (80-120 fpm)Fume hoodLocal exhaust ventilation (LEV) is the primary engineering control for H335 powders.
Supplemental NIOSH N95 or P100 respiratorN/AIf weighing outside a hood is unavoidable, NIOSH mandates N95/P100 particulate respirators to filter >95% of airborne dust[4][5].

Operational Protocol: Dispensing and Handling

To ensure technical accuracy and minimize exposure, follow this step-by-step methodology for weighing and transferring the powder.

Step 1: Environmental Preparation Ensure the chemical fume hood is operational with a face velocity between 80 and 120 feet per minute. Clear the workspace of unnecessary clutter to prevent cross-contamination.

Step 2: PPE Donning Equip nitrile gloves, chemical safety goggles, and a fully buttoned lab coat. Inspect gloves for micro-tears before proceeding.

Step 3: Anti-Static Weighing Halogenated powders can accumulate static charge, leading to sudden aerosolization when manipulated. Use an anti-static gun (e.g., Zerostat) on the weigh boat and utilize grounded, stainless-steel spatulas to neutralize charge buildup.

Step 4: Material Transfer Slowly transfer the powder. Avoid dropping the powder from a height to minimize dust plumes. Seal the source container immediately after dispensing.

Step 5: Decontamination Wipe down the balance and surrounding area with a slightly damp paper towel (using water or a compatible solvent). Causality: Damp wiping captures stray particulates without sweeping them into the air, effectively neutralizing the H335 inhalation risk[6].

HandlingWorkflow Start Pre-Operation: Hazard Assessment PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Ventilated Fume Hood PPE->Hood Weigh Weighing & Dispensing (Anti-static tools) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Spill Protocol: Damp Wipe & Contain Spill->Clean Yes Proceed Proceed to Synthesis Spill->Proceed No Waste Halogenated Waste Disposal Clean->Waste Proceed->Waste Post-reaction

Operational workflow for safe handling and weighing of powdered halogenated pyridine derivatives.

Emergency Response & Spill Management

  • Solid Spills: Never dry sweep. Dry sweeping aerosolizes the respiratory irritant. Instead, cover the spill with damp absorbent pads to suppress dust, then carefully scoop the material into a designated hazardous waste container[6].

  • Dermal Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing immediately to prevent prolonged skin contact[6].

Halogenated Waste Disposal Plan

Because 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid contains both bromine and chlorine, it falls under strict environmental regulations for halogenated organic waste.

The Causality: Halogenated compounds cannot be disposed of in standard non-halogenated solvent waste streams. If incinerated at standard temperatures, halogenated organics undergo incomplete combustion, leading to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and polybrominated dibenzofurans (PBDFs)[7][8].

  • Segregation: Strictly segregate all waste containing this compound (including contaminated gloves, damp wipes, and weigh boats) into clearly labeled "Halogenated Organic Waste" containers[9].

  • Labeling: Ensure the EPA-compliant label explicitly lists the presence of brominated and chlorinated organics.

  • High-Temperature Incineration: The waste must be routed to a specialized hazardous waste facility equipped with a high-temperature incinerator (>1000°C) and rapid quench systems designed to completely destroy the halogens and prevent dioxin formation[10].

WastePathway SolidWaste Solid Contaminated Waste (PPE, Towels) Segregation Waste Segregation (Strictly Halogenated) SolidWaste->Segregation LiquidWaste Liquid Halogenated Waste (Solvent + API) LiquidWaste->Segregation Labeling EPA Compliant Labeling Segregation->Labeling Incineration High-Temp Incineration (>1000°C) Labeling->Incineration

EPA-compliant disposal pathway for halogenated organic laboratory waste.

References

  • Sigma-Aldrich. "2-amino-5-bromo-6-chloropyridine-3-carboxylic acid Safety Data Sheet." Sigmaaldrich.com.

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "NIOSH Guide to the Selection and Use of Particulate Respirators." CDC.gov. 11

  • U.S. Environmental Protection Agency (EPA). "Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities." EPA.gov. 7

  • Basel Convention. "Technical guidelines on the environmentally sound incineration of hazardous wastes." Basel.int. 10

Sources

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